molecular formula C12H15NO2 B5799917 N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Cat. No.: B5799917
M. Wt: 205.25 g/mol
InChI Key: SDBSCXOUOSEVSK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (CAS 501131-84-6) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This molecule features a 2,3-dihydro-1H-inden-5-yl group, a fused benzene and five-membered ring system, linked to a 2-methoxyacetamide functional group. The structural motif of the indane core is found in compounds with a range of biological activities, making this amide a valuable intermediate in medicinal chemistry and drug discovery research . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) and the development of novel pharmacologically active agents. Its defined structure, confirmed by its SMILES notation O=C(NC1=CC2=C(CCC2)C=C1)COC, ensures consistency in experimental workflows . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-8-12(14)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBSCXOUOSEVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and drug discovery. The described protocol details a robust and efficient method for the acylation of 5-aminoindan with methoxyacetyl chloride. This guide offers in-depth technical details, explains the rationale behind experimental choices, and provides a framework for the successful synthesis and purification of the target molecule.

Introduction and Significance

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Aminoindane derivatives, in particular, have been explored for their potential as therapeutic agents, including their use in developing treatments for neurological disorders.[1][2] The title compound, N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, is an amide derivative of 5-aminoindan, incorporating a methoxyacetamide moiety. This modification can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This document serves as a detailed protocol for the laboratory-scale synthesis of this compound, providing researchers with a reliable method to access this molecule for further investigation.

Synthetic Strategy and Mechanism

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is achieved through a nucleophilic acyl substitution reaction. The primary amine of 5-aminoindan acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The general reaction is as follows:

Reaction_Scheme reagent1 5-Aminoindan reaction + reagent1->reaction reagent2 Methoxyacetyl Chloride reagent2->reaction product N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide byproduct_node + product->byproduct_node byproduct HCl reaction->product byproduct_node->byproduct

Figure 1: General reaction scheme for the synthesis.

The mechanism involves the initial attack of the lone pair of electrons on the nitrogen atom of 5-aminoindan on the carbonyl carbon of methoxyacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier ExamplePurity
5-AminoindanC₉H₁₁N133.1924425-40-9Sigma-Aldrich95%
Methoxyacetyl ChlorideC₃H₅ClO₂108.5238870-89-2Sigma-Aldrich97%
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Fisher Scientific≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRAnhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8-Aqueous
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros Organics≥97%
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Synthetic Procedure

Workflow start Start dissolve Dissolve 5-aminoindan and TEA in DCM start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagent Add methoxyacetyl chloride dropwise cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract dry Dry organic layer with MgSO₄ extract->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate purify Purify by column chromatography filter_evaporate->purify characterize Characterize the product purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoindan (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over a period of 15-20 minutes using a dropping funnel.[3] The formation of a white precipitate (triethylamine hydrochloride) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material (5-aminoindan) is no longer visible.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide.

  • Characterization: Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.

Safety and Handling Precautions

  • 5-Aminoindan: Harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methoxyacetyl Chloride: Highly corrosive and causes severe burns.[3][4] It is also flammable. Handle in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield. Reacts violently with water.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Inactive reagents.Use fresh or properly stored reagents.
Low YieldLoss of product during workup or purification.Ensure efficient extraction and careful handling during chromatography.
Side reactions.Maintain a low temperature during the addition of methoxyacetyl chloride.
Impure ProductIncomplete separation during chromatography.Optimize the eluent system for column chromatography.

Conclusion

The protocol described provides a reliable and straightforward method for the synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this compound for further studies in drug discovery and development. The principles of nucleophilic acyl substitution are fundamental to this synthesis, and understanding these concepts is key to troubleshooting and adapting the protocol as needed.

References

  • Wieronska, J. M., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]

  • PubMed. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Retrieved from [Link]

  • Jiang, Y., et al. (2023). Transformation of aminoindane 5 d and 5 a. ResearchGate. Retrieved from [Link]

  • Burrell, M. R., et al. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. PMC. Retrieved from [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Imperial College London. (n.d.). Catalytic Amidation. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]

  • Wang, B., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Moody, C. J., & Roffey, J. R. A. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. The Journal of Organic Chemistry, 63(4), 1133–1136.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthetic approaches to multifunctional indenes. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride,.... Retrieved from [Link]

  • ResearchGate. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and characterization of N-alkyl hydroxyacetamides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

  • PubMed. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Retrieved from [Link]

  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Retrieved from [Link]

  • Shree Sulphurics. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. Retrieved from [Link]

Sources

Application Notes & Protocols for the Purification of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite for ensuring safety, efficacy, and reproducibility in preclinical and clinical research. This document moves beyond simple procedural lists to explain the fundamental principles and causal logic behind experimental choices for techniques including recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each protocol is designed as a self-validating system, grounded in established chemical principles to empower the researcher with the ability to adapt and troubleshoot the purification process effectively.

Introduction and Physicochemical Profile

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is an amide derivative built on an indane scaffold. Such structures are common motifs in medicinal chemistry, making this compound a potentially valuable intermediate or analog in various research and development programs. The presence of impurities, which can arise from starting materials, by-products, or degradation, can significantly impact biological and toxicological assessments.[1][2] Therefore, achieving a high degree of purity is paramount.

The selection of an appropriate purification strategy is dictated by the compound's unique physicochemical properties.

Table 1: Physicochemical Properties of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂Calculated
Molecular Weight 205.25 g/mol Calculated (Based on similar structure C11H13NO at 175.23 g/mol )[3]
CAS Number 59856-06-3 (for the related N-acetamide)[3]
Appearance White to off-white solid (Expected)General knowledge
Melting Point 154 - 156 °C (for the related N-acetamide)
LogP (Predicted) ~1.9 (for the related N-acetamide)[3]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water.Inferred from structure & related compounds[4]

Note: Some properties are listed for the closely related compound N-(2,3-dihydro-1H-inden-5-yl)acetamide (C11H13NO) as direct data for the 2-methoxyacetamide target is scarce. These values provide a strong baseline for experimental design.

Synthesis and Potential Impurity Profile

A common synthetic route to N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide involves the acylation of 5-aminoindan with a methoxyacetyl derivative. Understanding this process is key to anticipating potential impurities.

cluster_reactants Starting Materials cluster_reagents Reagents/Conditions cluster_impurities Potential Impurities A 5-Aminoindan P Crude Product: N-(2,3-dihydro-1H-inden-5-yl) -2-methoxyacetamide A->P Acylation Reaction B Methoxyacetyl Chloride or Methoxyacetic Acid B->P Acylation Reaction C Base (e.g., Triethylamine) Coupling Agent (e.g., DCC) C->P Acylation Reaction I1 Unreacted 5-Aminoindan P->I1 Contained Within I2 Unreacted Methoxyacetic Acid P->I2 Contained Within I3 Hydrolyzed Product: 5-Aminoindan P->I3 Contained Within I4 Coupling Agent By-products (e.g., DCU) P->I4 Contained Within

Caption: Synthetic pathway and common process-related impurities.

Common Impurities Include:

  • Starting Materials: Residual 5-aminoindan and methoxyacetic acid or its activated form.

  • Reagent-Derived Impurities: By-products from coupling agents (e.g., dicyclohexylurea if DCC is used) or residual base.[5]

  • Side-Reaction Products: Over-acylation products, though less likely for this secondary amine.

  • Degradation Products: Hydrolysis of the amide bond back to the starting amine and carboxylic acid, particularly if exposed to harsh acidic or basic conditions during workup.[6]

Purification Strategy Selection

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity level. The following workflow provides a decision-making framework.

start Crude Solid Product is_solid Is the product a solid? start->is_solid purity_check_1 Assess Purity (TLC, LCMS, 1H NMR) is_solid->purity_check_1 Yes recrystallize Protocol 1: Recrystallization purity_check_1->recrystallize Major impurities differ in solubility chromatography Protocol 2: Flash Column Chromatography purity_check_1->chromatography Multiple impurities or similar polarity purity_check_2 Assess Purity recrystallize->purity_check_2 purity_check_2->chromatography Purity <98% final_product Pure Product (>99%) purity_check_2->final_product Purity >98% purity_check_3 Assess Purity chromatography->purity_check_3 prep_hplc Protocol 3: Preparative HPLC purity_check_3->prep_hplc Trace impurities remain or higher purity needed purity_check_3->final_product Purity >98% prep_hplc->final_product end Characterize and Store final_product->end

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Recrystallization

Principle: This technique leverages differences in the solubility of the target compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[7]

Application: Ideal for purifying crystalline solids from minor impurities when a suitable single or binary solvent system can be identified. It is often the most efficient method for large-scale purification.

Step-by-Step Methodology
  • Solvent Screening:

    • Place ~20-30 mg of the crude material into several test tubes.

    • Add a small amount (0.5 mL) of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that did not show good room-temperature solubility. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

    • Rationale: This systematic screening is the most critical step. For amides, polar protic solvents like ethanol or mixed solvent systems like ethyl acetate/hexane are often effective.[8][9]

  • Dissolution:

    • Place the bulk crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions while heating and swirling.

    • Rationale: Using the absolute minimum volume of hot solvent is crucial for maximizing the recovery yield.

  • Decolorization (Optional):

    • If the hot solution is colored, add a small amount of activated charcoal (a spatula tip).

    • Boil the solution for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Rationale: Charcoal adsorbs high molecular weight colored impurities. This step must be done quickly to prevent premature crystallization on the filter funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Principle: This is a form of solid-liquid adsorption chromatography where the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), propelled by positive pressure. Separation occurs based on the differential partitioning of components between the stationary phase and the liquid mobile phase.[10][11][12]

Application: The workhorse of purification in synthetic chemistry labs. It is highly effective for separating compounds with different polarities, even those that are oils or non-crystalline solids.

Step-by-Step Methodology
  • Stationary and Mobile Phase Selection (TLC Analysis):

    • Stationary Phase: Silica gel (60 Å, 40-63 µm) is the standard choice for compounds of moderate polarity like this acetamide.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to find a suitable solvent system.

      • Spot the crude material on a silica gel TLC plate.

      • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

      • The ideal eluent system will give the target compound a Retention Factor (Rf) of 0.25-0.35 . Impurities should be well-separated (e.g., Rf < 0.1 or > 0.5).

    • Rationale: The Rf value on a TLC plate is inversely correlated with the retention time on a column. An Rf of ~0.3 provides the optimal balance between good separation and reasonable elution time.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica to crude by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly.

    • Rationale: A well-packed column is essential to prevent cracking or channeling of the solvent, which leads to poor separation.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

    • Rationale: Loading the sample in a narrow band at the top of the column is critical for achieving sharp peaks and good resolution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply pressure to begin elution.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Rationale: Systematic fraction collection and analysis ensures that all of the target compound is collected and that fractions containing impurities are kept separate.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution liquid chromatography technique used to isolate and purify compounds from complex mixtures.[13][14] It operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to handle significant quantities of material.[15] For a moderately polar compound like N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, reversed-phase HPLC is the most common approach.

Application: Essential for achieving very high levels of purity (>99.5%), separating closely related impurities or isomers, and for the final purification step of an Active Pharmaceutical Ingredient (API).[16]

A Analytical Method Development (Small Column, Low Flow Rate) B Method Scale-Up (Larger Column, Higher Flow Rate) A->B C Sample Preparation (Dissolve in Mobile Phase, Filter) B->C D Preparative Run (Inject Sample) C->D E Fraction Collection (Triggered by UV Detector) D->E F Purity Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal (Lyophilization or Evaporation) G->H I Final Pure Compound H->I

Caption: General workflow for a preparative HPLC purification.

Step-by-Step Methodology
  • Analytical Method Development:

    • Column: Use a reversed-phase analytical column (e.g., C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% formic acid or trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile or methanol).

    • Method: Develop a gradient method (e.g., starting with 10% B, ramping to 95% B over 20-30 minutes) to determine the approximate elution conditions for the target compound and its impurities.

    • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).

    • Rationale: Developing and optimizing the separation on a small, analytical scale saves a significant amount of sample, solvent, and time before scaling up.

  • Method Scale-Up:

    • Select a preparative C18 column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 mm or 50 mm).

    • Adjust the flow rate and gradient time proportionally to the column size to maintain the same separation characteristics.

    • Calculate the maximum sample loading capacity for the preparative column.

    • Rationale: Proper scaling ensures that the resolution achieved at the analytical scale is replicated on the preparative scale for effective purification.

  • Sample Preparation and Purification Run:

    • Dissolve the sample (pre-purified by chromatography or recrystallization) in the mobile phase or a compatible solvent like DMSO.

    • Filter the sample solution through a 0.45 µm filter to remove particulates.

    • Inject the sample onto the equilibrated preparative HPLC system.

    • Run the scaled-up method.

  • Fraction Collection and Processing:

    • Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to the target compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the fractions that meet the desired purity specification.

    • Remove the mobile phase solvents. For aqueous/organic mixtures, a combination of rotary evaporation (to remove the organic solvent) and lyophilization (freeze-drying, to remove water) is often used to obtain the final solid product.

    • Rationale: Automated fraction collection based on the detector's signal is highly precise and ensures that only the desired compound is collected, minimizing cross-contamination. Lyophilization is a gentle method for removing solvents without exposing the compound to excessive heat.

Purity Confirmation

After any purification procedure, the identity and purity of the final compound must be rigorously confirmed using a combination of orthogonal analytical techniques:

  • Analytical HPLC: To determine the purity level (e.g., % area under the curve).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Welch Materials, Inc. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
  • PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]

  • Jackson, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). d3qo00181d1.pdf. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • GL Sciences. (n.d.). MONOCAP AMIDE. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.
  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]

  • Preprints.org. (2026). N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Veeprho. (n.d.). N-(2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462977B - Purification method of N,N-dimethylacetamide.
  • Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Allen, M. (2024). Acetamide: Structure, Properties and Uses. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). [No specific title available]. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). [No specific title available]. Retrieved from [Link]

  • Chemsrc. (2026). N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. Retrieved from [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Quantification of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide. As a novel compound of interest in pharmaceutical development, a reliable analytical method is essential for purity assessment, stability studies, and overall quality control. The methodology herein is grounded in a scientific, phase-appropriate approach, emphasizing the rationale behind experimental choices to ensure a validated and transferable method suitable for researchers, analytical scientists, and drug development professionals.

Introduction

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is an emerging molecule in pharmaceutical research. A prerequisite for advancing any new chemical entity through the development pipeline is the establishment of a specific, accurate, and precise analytical method. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution, sensitivity, and versatility. This document outlines a systematic strategy to develop a stability-indicating RP-HPLC method, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated protocol that aligns with international regulatory standards.

The core of this strategy is to efficiently define a design space through systematic screening and optimization, ensuring method robustness. Critical parameters, including stationary phase chemistry, mobile phase composition (organic modifier, pH, and buffers), and detection wavelength, are methodically evaluated to achieve optimal chromatographic performance.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for logical and efficient method development. While experimental data for this specific molecule is not widely published, properties can be inferred from its structure and data on similar compounds.

Table 1: Physicochemical Properties of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and Related Analogs

PropertyValue (Predicted/Analog Data)Implication for HPLC Method Development
Chemical Structure Chemical Structure of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamideThe structure contains a hydrophobic indane core and a polar amide group, indicating moderate overall polarity. The aromatic ring serves as a strong chromophore for UV detection.
Molecular Formula C12H15NO2-
Molecular Weight 205.25 g/mol Suitable for standard HPLC columns with small pore sizes (e.g., ≤150 Å)[1].
Predicted logP 1.5 - 2.5 (based on analogs like N-(2,3-dihydro-1H-inden-5-yl)acetamide with a logP of 1.9)[2]This moderate hydrophobicity makes the analyte ideally suited for reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions[1].
Predicted pKa ~15-17 (amide N-H)As an amide, the molecule is neutral and non-ionizable across the typical HPLC pH range (2-8)[3]. This simplifies method development, as mobile phase pH will not significantly impact retention time.
UV max (λmax) ~260-270 nm (predicted)The indenyl aromatic system is expected to exhibit strong UV absorbance in this region, providing a sensitive wavelength for detection.

Method Development Strategy

A multi-phase, systematic approach is employed to efficiently identify optimal chromatographic conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (UV Scan, Solubility) B Column & Mobile Phase Screening (C18, Phenyl-Hexyl) (ACN vs. MeOH) A->B Input C Fine-tuning Mobile Phase (Isocratic vs. Gradient, Buffer/Additive) B->C Best Conditions D Optimizing Instrument Parameters (Flow Rate, Column Temp.) C->D E ICH Q2(R1) Guideline Validation (Specificity, Linearity, Accuracy, Precision, Robustness) D->E Final Method G cluster_params Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small Variations) Validation->Robustness LOQ LOQ & LOD Validation->LOQ

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a detailed guide to the fragmentation analysis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound featuring both an indane scaffold and a methoxyacetamide side chain, its structural elucidation is critical in medicinal chemistry and drug development contexts. We present a comprehensive, step-by-step protocol for data acquisition and delve into the mechanistic basis of the observed fragmentation pathways. The predictable cleavages of the amide bond and subsequent fragmentation of the constituent moieties provide a reliable signature for the identification and characterization of this molecule and its analogues. This guide is intended for researchers and scientists engaged in small molecule analysis, offering field-proven insights into experimental design and spectral interpretation.

Introduction and Significance

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is a small molecule incorporating a bicyclic indane system linked to a methoxyacetamide group via an amide bond. The indane motif is a privileged scaffold in medicinal chemistry, while the acetamide linkage is common in numerous pharmaceutical compounds. Understanding the behavior of such molecules under mass spectrometric conditions is fundamental for their unambiguous identification in various matrices, from synthetic reaction mixtures to biological samples.

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is an indispensable tool for obtaining detailed structural information.[1][2] By inducing the fragmentation of a selected precursor ion, a unique product ion spectrum is generated, which serves as a structural fingerprint. The fragmentation process is not random; it is governed by fundamental chemical principles, where bonds cleave at energetically favorable sites.[3][4] This application note explains the causality behind the fragmentation of the title compound, providing a predictive framework for its analysis.

Analyte Profile

A precise understanding of the analyte's properties is the foundation for any mass spectrometric analysis.

PropertyValue
IUPAC Name N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide
Molecular Formula C₁₂H₁₅NO₂
Monoisotopic Mass 205.1103 g/mol
Protonated Mass [M+H]⁺ 206.1181 m/z
CAS Number Not readily available
Chemical Structure alt text

Experimental Methodology

The following protocol outlines a robust and reproducible workflow for acquiring high-quality MS/MS data for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide. The trustworthiness of this protocol lies in its reliance on standard, well-established analytical chemistry practices.

Sample and Reagent Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an appropriate concentration, free from interfering contaminants.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and dissolve it in 1 mL of HPLC-grade methanol.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.

    • Causality Note: Formic acid is added to the mobile phase to facilitate efficient protonation of the analyte in the ESI source, leading to the formation of the [M+H]⁺ ion, which is the target precursor for MS/MS analysis.[5]

Instrumentation and MS Parameters

The experiments described can be effectively performed on a quadrupole time-of-flight (Q-TOF), triple quadrupole, or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 – 4.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range (MS1 Scan): m/z 50 – 500

  • Mass Range (MS2 Scan): m/z 40 – 220

Protocol: MS/MS Data Acquisition

This step-by-step process ensures the systematic collection of fragmentation data.

  • Instrument Calibration: Calibrate the mass spectrometer across the intended mass range using the manufacturer's recommended calibration solution (e.g., sodium formate or a suitable commercial standard).

  • System Suitability: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Spectrum Acquisition: Acquire a full scan (MS1) spectrum to confirm the presence and isolation width of the protonated precursor ion, [M+H]⁺, at m/z 206.12 .

  • Precursor Ion Selection: Switch the instrument to MS/MS mode. Set the first mass analyzer (quadrupole) to specifically select and isolate the precursor ion at m/z 206.12.

  • Collision-Induced Dissociation (CID): Introduce an inert collision gas (typically Argon or Nitrogen) into the collision cell. Apply a range of collision energies (e.g., ramping from 10-40 eV).

    • Expertise Note: Ramping the collision energy is a crucial step. Low energies may only induce the cleavage of the most labile bonds, while higher energies will produce more extensive fragmentation, revealing secondary and tertiary fragment ions. This provides a more complete picture of the molecule's structure.[6]

  • MS2 Spectrum Acquisition: Scan the second mass analyzer to detect and record the m/z values of the product ions resulting from the fragmentation of the precursor.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Stock 1 mg/mL Stock Solution Work 1 µg/mL Working Solution (0.1% Formic Acid) Stock->Work Dilution Infusion Direct Infusion (5-10 µL/min) Work->Infusion MS1 MS1 Full Scan (Identify [M+H]⁺ at m/z 206.12) Infusion->MS1 Precursor Isolate Precursor Ion (m/z 206.12) MS1->Precursor CID Collision-Induced Dissociation (CID) (10-40 eV with Argon) Precursor->CID MS2 MS2 Product Ion Scan (Acquire Fragmentation Spectrum) CID->MS2 Data Data Analysis & Structural Elucidation MS2->Data Interpret Spectrum

Caption: Workflow from sample preparation to MS/MS data analysis.

Predicted Fragmentation Pathways and Mechanistic Discussion

The positive charge on the protonated precursor ion is likely localized on the amide nitrogen or, more favorably, the amide oxygen. This initial protonation event dictates the subsequent fragmentation cascades under CID. The most probable fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.

Primary Fragmentation: Amide Bond Cleavage

The most characteristic and typically most abundant fragmentation in N-substituted acetamides is the cleavage of the amide C-N bond.[7] This is analogous to the formation of b and y ions in peptide fragmentation.[2][8]

  • Pathway A1: Formation of the Methoxyacetyl Ion: Cleavage of the C-N bond with charge retention on the methoxyacetyl moiety results in the formation of the methoxyacetylium ion at m/z 73.03 . This is a highly stable acylium ion.

  • Pathway A2: Formation of the Indane Amine Ion: The complementary cleavage, with charge retention on the indane portion, yields the protonated 2,3-dihydro-1H-inden-5-amine ion at m/z 134.10 .

Secondary Fragmentation Pathways

Further fragmentation can occur from the primary product ions or directly from the precursor ion via alternative pathways.

  • Pathway B: Neutral Loss of Ketene from [M+H]⁺: A common fragmentation for acetamides involves the loss of a neutral ketene molecule (H₂C=C=O, 42.01 Da). This rearrangement leads to the formation of the protonated 2,3-dihydro-1H-inden-5-amine ion at m/z 134.10 , providing a confirmatory pathway for this key fragment.

  • Pathway C: Fragmentation of the Methoxyacetyl Sidechain:

    • Loss of Formaldehyde: The precursor ion can lose a neutral formaldehyde molecule (CH₂O, 30.01 Da) from the methoxy group, leading to a fragment at m/z 176.11 .

  • Pathway D: Fragmentation of the Indane Ring: Indane structures are known to undergo a characteristic retro-Diels-Alder-like cleavage, losing ethylene (C₂H₄, 28.03 Da) from the five-membered ring. Fragmentation of the m/z 134.10 ion via this pathway would produce a fragment at m/z 106.08 .

Fragmentation Scheme Diagram

G M [M+H]⁺ m/z 206.12 C₁₂H₁₆NO₂⁺ F134 Indane Amine Ion m/z 134.10 C₉H₁₂N⁺ M->F134 Amide Cleavage - C₃H₄O₂ F73 Methoxyacetylium Ion m/z 73.03 C₃H₅O₂⁺ M->F73 Amide Cleavage - C₉H₁₁N F176 [M+H - CH₂O]⁺ m/z 176.11 C₁₁H₁₄NO⁺ M->F176 Neutral Loss - CH₂O F106 [F134 - C₂H₄]⁺ m/z 106.08 C₇H₈N⁺ F134->F106 Ring Cleavage - C₂H₄

Caption: Predicted major fragmentation pathways for protonated N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry would allow for the confirmation of the elemental compositions.

Predicted m/zElemental CompositionFragment DescriptionOrigin Pathway
206.12 C₁₂H₁₆NO₂⁺Precursor Ion [M+H]⁺ -
176.11 C₁₁H₁₄NO⁺Loss of formaldehydePathway C
134.10 C₉H₁₂N⁺Protonated 2,3-dihydro-1H-inden-5-aminePathway A2, B
106.08 C₇H₈N⁺Loss of ethylene from the m/z 134 ionPathway D
73.03 C₃H₅O₂⁺Methoxyacetylium ionPathway A1

Conclusion

The mass spectrometric fragmentation of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide under ESI-MS/MS conditions is predictable and highly informative. The primary and most diagnostic fragmentation event is the cleavage of the amide bond, yielding two characteristic product ions at m/z 134.10 and m/z 73.03, corresponding to the indane amine and methoxyacetyl moieties, respectively. Additional fragments arising from neutral losses of formaldehyde and ethylene provide further structural confirmation. The protocols and mechanistic interpretations detailed in this note provide a robust framework for the reliable identification and structural characterization of this compound, serving as a valuable resource for researchers in analytical chemistry and drug discovery.

References

  • Klassen, J. S., & Kebarle, P. (1997). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society, 119(28), 6552–6563. [Link][6]

  • Ran, T., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 49(8), 736-743. [Link][9]

  • Khan, S. G., et al. (2022). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. Molecules, 27(22), 8031. [Link][10]

  • ResearchGate. (n.d.). Collision-induced dissociation of peptide amide bonds. Retrieved from [Link][8]

  • Laskin, J., & Futrell, J. H. (2005). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Mass Spectrometry Reviews, 24(2), 135-167. [Link][1]

  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. [11]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][12]

  • Huang, Y., et al. (2011). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PLoS ONE, 6(9), e25503. [Link][2]

  • Dr. D. Y. Patil Institute of Pharmaceutical Sciences and Research. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. [Link][13]

  • University of Crete. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link][5]

  • PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link][14]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][15]

  • Gupta, P., et al. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(1), 183-189. [Link][7]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][3]

  • UCLA. (n.d.). Mass Spectrometry: Fragmentation. [Link][16]

  • Samanta, S., & Mandal, B. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRAPS Bulletin, 23(2), 1-21. [Link][17]

  • Chem Academy. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. [Link][4]

Sources

Application Notes and Protocols: N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide as a Putative Chemical Probe for Melatonin Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the potential application of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, hereafter designated as PI-014, as a chemical probe. Chemical probes are essential small-molecule tools for elucidating the biological function of proteins and for validating novel drug targets.[1][2][3] Based on structural similarities to known melatonergic ligands, we hypothesize that PI-014 may act as a modulator of melatonin receptors, MT1 and MT2.[4][5] These G protein-coupled receptors (GPCRs) are implicated in regulating circadian rhythms, sleep, and mood.[4][6] This guide offers detailed protocols for characterizing the binding affinity, target engagement, and functional effects of PI-014 in both in vitro and cellular systems.

Introduction to PI-014: A Hypothetical Melatonergic Probe

The N-acetyl and 5-methoxy groups are crucial for the activity of melatonin and its analogs.[5] The methoxyacetamide moiety of PI-014 bears a resemblance to the core structure of melatonin. While direct biological data for PI-014 is not yet available, its structural features suggest a potential interaction with melatonin receptors. This document outlines a systematic approach to validate this hypothesis and characterize PI-014 as a chemical probe for studying melatonin receptor biology.

Key Attributes of a Chemical Probe:

  • Potency: High affinity for the intended target.

  • Selectivity: Minimal off-target interactions.

  • Cellular Activity: Ability to engage the target in a cellular context.

  • Mechanism of Action: A well-defined effect on the target (e.g., agonist, antagonist).

The following protocols are designed to rigorously assess these attributes for PI-014.

In Vitro Characterization of PI-014

The initial step in qualifying a chemical probe is to determine its direct interaction with the purified target protein. For PI-014, this involves assessing its binding affinity for the human MT1 and MT2 receptors.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of PI-014 for MT1 and MT2 receptors using 2-[¹²⁵I]-iodomelatonin as the radioligand.[4]

Principle: This assay measures the ability of a test compound (PI-014) to displace a high-affinity radiolabeled ligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).

Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep1 Prepare cell membranes expressing human MT1 or MT2 receptors inc1 Combine membranes, PI-014, and radioligand in a 96-well plate prep1->inc1 prep2 Prepare serial dilutions of PI-014 prep2->inc1 prep3 Prepare assay buffer and 2-[125I]-iodomelatonin solution prep3->inc1 inc2 Incubate at 37°C for 60 minutes inc1->inc2 sep1 Rapidly filter through GF/B filter plates to separate bound and free radioligand inc2->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 det1 Measure radioactivity on filters using a scintillation counter sep2->det1 ana1 Plot % inhibition vs. [PI-014] det1->ana1 ana2 Determine IC50 using non-linear regression ana1->ana2 ana3 Calculate Ki using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either human MT1 or MT2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of PI-014 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For non-specific binding, use a high concentration of unlabeled melatonin (10 µM).

    • Add 50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~0.2 nM).

    • Add 50 µL of cell membranes (5-10 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of PI-014.

    • Plot the percentage of inhibition against the logarithm of the PI-014 concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)
PI-014854505.3-fold for MT1
Melatonin (Control)0.10.55-fold for MT1

Cellular Target Engagement

Confirming that a probe can interact with its target in a live-cell environment is a critical validation step. The following protocol uses a NanoBRET™ assay to measure target engagement in real-time.

NanoBRET™ Target Engagement Assay

Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged receptor in live cells. A test compound competes with the tracer for binding, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection cluster_3 Data Analysis cell1 Transfect HEK293 cells with NanoLuc-MT1 or NanoLuc-MT2 fusion vectors cell2 Plate cells in a white 96-well plate cell1->cell2 assay1 Add serial dilutions of PI-014 to cells cell2->assay1 assay2 Add fluorescent tracer assay1->assay2 assay3 Add Nano-Glo® Substrate assay2->assay3 assay4 Incubate for 2 hours at 37°C assay3->assay4 det1 Measure Donor (460 nm) and Acceptor (610 nm) emissions assay4->det1 ana1 Calculate NanoBRET™ ratio (Acceptor/Donor) det1->ana1 ana2 Plot BRET ratio vs. [PI-014] ana1->ana2 ana3 Determine IC50 ana2->ana3

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Culture: Culture HEK293 cells transiently or stably expressing N-terminally tagged NanoLuc®-MT1 or NanoLuc®-MT2 fusion proteins.

  • Plating: Seed the cells into a white, 96-well, cell culture-treated plate at an appropriate density and incubate overnight.

  • Compound Addition: Add serial dilutions of PI-014 to the wells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Add the fluorescent tracer and Nano-Glo® substrate to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with filters for measuring donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor signal / Donor signal).

    • Plot the BRET ratio against the logarithm of the PI-014 concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Functional Characterization: Downstream Signaling

Melatonin receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The following protocol assesses the functional activity of PI-014 by measuring its effect on cAMP production.

cAMP Assay

Principle: This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition. A common format is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Protocol:

  • Cell Stimulation:

    • Plate HEK293 cells expressing MT1 or MT2 in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 30 minutes.

    • To measure agonist activity, add varying concentrations of PI-014.

    • To measure antagonist activity, add varying concentrations of PI-014 followed by a fixed concentration of a known agonist (e.g., melatonin at its EC80).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen HTRF cAMP assay kit.

  • Data Analysis:

    • For agonist mode, plot the HTRF ratio against the PI-014 concentration to determine the EC50 (potency) and the maximum effect (efficacy).

    • For antagonist mode, plot the HTRF ratio against the PI-014 concentration to determine the IC50.

Hypothetical Functional Data:

CompoundMT1 Agonist EC50 (nM)MT1 Antagonist IC50 (nM)MT2 Agonist EC50 (nM)MT2 Antagonist IC50 (nM)
PI-014>10,000150>10,000800
Melatonin (Control)0.2-0.9-

Based on this hypothetical data, PI-014 would be classified as an MT1/MT2 antagonist with a preference for the MT1 receptor.

Conclusion and Future Directions

This guide provides a framework for the initial characterization of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (PI-014) as a potential chemical probe for melatonin receptors. The outlined protocols for in vitro binding, cellular target engagement, and functional assays are essential for establishing its potency, selectivity, and mechanism of action.

Should the initial characterization prove successful, further studies would be warranted, including:

  • Selectivity Profiling: Screening PI-014 against a panel of other GPCRs and off-targets to confirm its selectivity.

  • In Vivo Pharmacokinetics: Assessing the stability, solubility, and bioavailability of PI-014 in animal models.

  • Phenotypic Assays: Using PI-014 in cell-based or animal models of circadian rhythm or sleep to explore its physiological effects.

A well-characterized PI-014 could become a valuable tool for dissecting the distinct roles of MT1 and MT2 receptors in health and disease.

References

  • Dubocovich, M. L., et al. (2000). A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 271–277. [Link]

  • EUbOPEN. (n.d.). Chemical probes. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved March 7, 2026, from [Link]

  • Ahuja, M., et al. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening, 25(9), 1435-1448. [Link]

  • Wikipedia. (2023, December 29). Melatonin receptor agonist. Retrieved March 7, 2026, from [Link]

  • Ng, K. Y., et al. (2013). A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. Current Neuropharmacology, 11(5), 465–483. [Link]

  • National Institutes of Health. (2025). Development and Characterization of Small Molecule Chemical Probes for Alzheimer's Disease‐associated Human RNA Helicases. [Link]

  • BindingDB. (n.d.). BDBM50266430. Retrieved March 7, 2026, from [Link]

  • Tsotinis, A. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. [Link]

  • Chemsrc. (n.d.). N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide.

Sources

Application Note: Probing the Tetrahydrobiopterin (BH4) Pathway in Cell Culture using N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols.

Executive Summary & Mechanistic Rationale

The overproduction of tetrahydrobiopterin (BH4) by macrophages and sensory neurons is a critical driver of neuroinflammation, oxidative stress, and neuropathic pain[1]. As a mandatory cofactor for Nitric Oxide Synthase (NOS) and aromatic amino acid hydroxylases, excessive BH4 fuels the production of reactive nitrogen species and inflammatory mediators.

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (hereafter referred to as IND-OMeAc ) is a highly lipophilic, synthetic small molecule designed to probe this pathway by selectively inhibiting Sepiapterin Reductase (SPR) , the terminal enzyme in the de novo BH4 synthesis cascade.

Causality in Chemical Design

The structural design of IND-OMeAc provides specific advantages in cell culture models:

  • The 2-methoxyacetamide moiety acts as a hydrogen-bond acceptor/donor network that mimics natural SPR inhibitors (like N-acetylserotonin), anchoring the molecule within the SPR active site.

  • The 2,3-dihydro-1H-indene (indane) core replaces traditional indole or heterocyclic rings, significantly enhancing lipid membrane permeability and cellular retention in dense neuronal and microglial cultures.

By targeting SPR rather than upstream enzymes like GTP cyclohydrolase 1 (GCH1), IND-OMeAc allows cells to maintain basal BH4 levels via the salvage pathway, preventing the severe cytotoxicity associated with complete BH4 depletion [2].

Pathway Visualization

G GTP GTP GCH1 GCH1 (Rate Limiting) GTP->GCH1 PTPS PTPS GCH1->PTPS Sepiapterin Sepiapterin (Salvage Pathway) PTPS->Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 BH4 (Tetrahydrobiopterin) SPR->BH4 NOS NOS / ROS Production BH4->NOS Pain Neuroinflammation & Toxicity NOS->Pain NDMA IND-OMeAc (SPR Inhibitor) NDMA->SPR Inhibits

Fig 1: Intervention of IND-OMeAc in the BH4 synthesis pathway.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . When testing an SPR inhibitor, simply measuring a decrease in BH4 is insufficient, as upstream toxicity could yield the same result. Therefore, these protocols simultaneously measure the accumulation of sepiapterin —the direct substrate of SPR. A concurrent decrease in BH4 and increase in sepiapterin definitively proves specific target engagement [3].

Protocol 1: Compound Preparation and Cytotoxicity Profiling

Objective: Establish the Maximum Tolerated Concentration (MTC) without solvent-induced artifacts.

  • Stock Preparation: Dissolve IND-OMeAc in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot into single-use vials and store at -20°C to prevent hydrolysis of the acetamide bond.

  • Cell Seeding: Seed BV-2 microglia or SH-SY5Y neuroblastoma cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Perform a serial dilution of IND-OMeAc in complete media (0.1 µM to 100 µM). Critical: Normalize DMSO concentrations across all wells to exactly 0.1% (v/v). Higher DMSO concentrations can artificially alter microglial resting states.

  • Viability Readout: After 24 hours, use a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate the CC₅₀ (Cytotoxic Concentration 50%). For subsequent assays, use concentrations at least 1-log below the CC₅₀.

Protocol 2: Target Engagement - Intracellular BH4 and Sepiapterin Quantification

Objective: Validate specific SPR inhibition in an activated inflammatory model.

  • Activation: Seed BV-2 cells in 6-well plates ( 5×105 cells/well). Pre-treat cells with IND-OMeAc (e.g., 1 µM, 10 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to induce de novo BH4 synthesis via GCH1 upregulation. Incubate for 24 hours.

  • Cell Lysis & Oxidation (Crucial Step): BH4 is highly unstable and oxidizes rapidly in ambient air.

    • Wash cells with ice-cold PBS containing 1 mM DTT.

    • Lyse cells in 0.1 M perchloric acid.

    • Perform acidic oxidation using 1% I₂ / 2% KI solution for 1 hour in the dark. This converts all biopterin species into stable, fluorescent biopterin.

  • HPLC Analysis: Analyze the lysates via HPLC with fluorescence detection (Excitation: 350 nm, Emission: 450 nm).

  • Validation: Quantify both Biopterin (representing total BH4) and Sepiapterin. Successful SPR inhibition is confirmed only if BH4 levels drop while Sepiapterin levels spike.

Protocol 3: Functional Readout - Nitric Oxide (NO) Suppression

Objective: Measure the downstream phenotypic effect of BH4 depletion.

  • Supernatant Collection: Collect 50 µL of the culture media from Protocol 2 before cell lysis.

  • Griess Assay: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid) to the media in a 96-well plate.

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Measurement: Read absorbance at 540 nm using a microplate reader. Compare against a sodium nitrite standard curve. Because NOS requires BH4 to dimerize and function, SPR inhibition will dose-dependently reduce NO production.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile and assay readouts when applying IND-OMeAc in microglial cell culture models.

Assay / ReadoutTarget / BiomarkerExpected EffectEstimated IC₅₀ / EC₅₀Biological Significance
HPLC-Fluorescence Intracellular BH4Dose-dependent Decrease 1.5 - 3.0 µMConfirms reduction of the inflammatory cofactor.
HPLC-Fluorescence Intracellular SepiapterinDose-dependent Increase 1.5 - 3.0 µMSelf-validating biomarker proving specific SPR inhibition.
Griess Assay Nitrite (NO metabolite)Dose-dependent Decrease 5.0 - 8.0 µMDemonstrates functional suppression of NOS activity.
ATP Luminescence Cell ViabilityNo Change (up to 50 µM)CC₅₀ > 100 µMProves anti-inflammatory effects are not due to cell death.

Conclusion

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide serves as a highly effective, cell-permeable tool compound for interrogating the tetrahydrobiopterin pathway. By utilizing the self-validating protocols outlined above, researchers can uncouple the cytotoxic effects of global BH4 depletion from the targeted, anti-inflammatory benefits of specific Sepiapterin Reductase inhibition.

References

  • Latremoliere, A., Latini, A., Andrews, N., Cronin, S. J., Fujita, M., Gorska, K., ... & Woolf, C. J. (2015). Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway. Neuron, 86(6), 1393-1406.[Link]

  • Cronin, S. J., Seehus, C., Weidinger, A., Talbot, S., Reissig, S., Seifert, M., ... & Penninger, J. M. (2018). The metabolite BH4 controls T cell proliferation in autoimmunity and cancer. Nature, 563(7732), 564-568.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2024

Welcome to the technical support guide for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the significant solubility challenges associated with this compound. More than 40% of new chemical entities are poorly water-soluble, a characteristic that can hinder preclinical evaluation and formulation development.[1][] This guide provides a series of structured troubleshooting steps, detailed protocols, and answers to frequently asked questions to ensure you can achieve consistent and reliable experimental results.

Understanding the Challenge: Physicochemical Properties

The solubility of a compound is dictated by its physicochemical properties. For N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (MW: 205.26 g/mol ), several structural features contribute to its poor aqueous solubility. The presence of the non-polar indane ring system and a relatively low number of hydrogen bond donors/acceptors results in a hydrophobic character.

PropertyPredicted Value/InformationImplication for Solubility
Molecular Weight 205.26 g/mol Moderate, but hydrophobicity is the dominant factor.
XLogP3 1.9Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility.[3][4]
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 2Limited capacity to form hydrogen bonds with water.
Physical Form SolidCrystalline solids often require more energy to dissolve than amorphous forms.[1]

Frequently Asked Questions (FAQs)

Q1: I tried to dissolve the compound directly in my aqueous buffer (e.g., PBS) for a cell-based assay, but it won't go into solution. What should I do?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. You must first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.[5][6] It is critical to ensure the final concentration of the organic solvent in your assay is low enough to be non-toxic to the cells.

Q2: What is the best starting organic solvent to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions of many non-polar compounds.[7] It is a powerful, water-miscible aprotic solvent that can dissolve a wide range of molecules.[7] For initial trials, attempt to dissolve the compound in DMSO at a concentration of 10-50 mM.

Q3: My compound dissolves in the organic solvent, but it precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the aqueous medium cannot accommodate the high concentration of the hydrophobic compound once the solvating power of the organic co-solvent is reduced.

Here are some immediate troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the aqueous medium may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Increase the volume of the aqueous phase: Add the small volume of organic stock solution to a larger, rapidly stirring volume of the aqueous buffer. This promotes rapid dispersion and can sometimes prevent localized over-concentration and precipitation.

  • Use an intermediate dilution step: Dilute the DMSO stock into a solution containing both buffer and a solubilizing agent (like a surfactant) before the final dilution.

Q4: What is the maximum percentage of DMSO I can use in my cell culture experiment?

A4: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts or toxicity. You must determine the specific tolerance for your cell line in a vehicle control experiment.

Q5: Are there alternatives to DMSO if my experiment is sensitive to it?

A5: Yes. Other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][9] However, these may have different solubilizing capacities and toxicity profiles. If co-solvents are not viable, more advanced formulation strategies like using cyclodextrins or surfactants may be necessary.

In-Depth Troubleshooting Guides & Protocols

If basic stock solution preparation fails, the following advanced strategies can be employed. These techniques aim to increase the apparent solubility of the compound in aqueous media.

Guide 1: Co-Solvent System Optimization

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[10][11] This reduction in polarity makes the environment more favorable for non-polar compounds, thereby increasing their solubility.[8][10] The increase in solubility can be several orders of magnitude.[10]

Start Start: Compound Precipitation Issue PrepStock Prepare 100 mM Stock in 100% DMSO Start->PrepStock TestDilution Test Dilution to 100 µM in Aqueous Buffer PrepStock->TestDilution Precipitate Precipitation Occurs? TestDilution->Precipitate Success Success: Solution is Clear (Proceed with Experiment) Precipitate->Success No Troubleshoot Troubleshoot: Implement Solubilization Strategy Precipitate->Troubleshoot Yes

Caption: Decision workflow for initial solubility testing.

  • Prepare Primary Stock: Create a 50 mM stock solution of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide in 100% DMSO. This is your primary stock.

  • Prepare Co-Solvent Blends: In separate tubes, prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing different co-solvents.

Co-SolventFinal Concentration in Buffer (v/v)
DMSO1%, 2%, 5%
Ethanol1%, 2%, 5%
Propylene Glycol1%, 5%, 10%
PEG 4001%, 5%, 10%
  • Test Solubility: Add the primary DMSO stock to each co-solvent blend to achieve a target compound concentration (e.g., 100 µM). Vortex thoroughly.

  • Observe and Validate: Let the solutions stand for 1 hour at room temperature. Visually inspect for any signs of precipitation or cloudiness. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC to determine the actual solubility.

Guide 2: pH Adjustment Strategy

Causality: For ionizable compounds, solubility is highly dependent on pH.[1][12] Weakly acidic or basic compounds can be converted into their more soluble salt forms by adjusting the pH of the solution.[13] This technique is simple and can be used for both oral and parenteral formulations.[1][13]

Note: Based on the structure (an amide), N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is not expected to be strongly ionizable within a typical physiological pH range. However, this strategy should still be considered as part of a comprehensive screen.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer. Ensure solid material remains at the bottom.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate and Analyze: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantify: Dilute the clear supernatant and analyze the concentration using a validated analytical method like HPLC-UV. Plot solubility (µg/mL or µM) versus pH.

Expected OutcomeInterpretation
Solubility is flat across the pH range Compound is neutral; pH adjustment is not an effective strategy.
Solubility increases at low pH Compound may have a weakly basic functional group.
Solubility increases at high pH Compound may have a weakly acidic functional group.
Guide 3: Formulation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules within their cavity, forming a water-soluble inclusion complex.[][16] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without altering the molecule itself.[]

cluster_1 Formation of Inclusion Complex Drug Hydrophobic Drug (Low Solubility) Complex Water-Soluble Drug-CD Complex (High Apparent Solubility) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral and oral formulations due to their high solubility and safety profiles.[7][14]

  • Prepare CD Solutions: Prepare a range of concentrations of HP-β-CD in your desired aqueous buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Phase Solubility Study:

    • Add an excess amount of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide to each CD solution.

    • Equilibrate the mixtures for 48-72 hours on a shaker.

    • Filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using HPLC.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and confirms this is a viable strategy.[17]

Guide 4: Using Surfactants for Micellar Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[19][20]

  • Select Surfactants: Choose pharmaceutically acceptable non-ionic surfactants. Common examples include Polysorbate 80 (Tween® 80) and Poloxamer 188 (Kolliphor® P 188).

  • Prepare Surfactant Solutions: Prepare solutions of each surfactant in an aqueous buffer at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Determine Solubility:

    • Add an excess of the solid compound to each surfactant solution.

    • Equilibrate on a shaker for 24-48 hours.

    • Filter or centrifuge to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the clear supernatant via HPLC.

  • Evaluate: Compare the solubility achieved in the surfactant solutions to the intrinsic solubility in the buffer alone. A significant increase indicates successful micellar solubilization.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). InnoVare Journal of Sciences.
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd.
  • What Are Surfactants? Uses, Benefits, and Safety. (2025). Musim Mas.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Solubilization techniques used for poorly water-soluble drugs. PMC.
  • Cosolvent. Wikipedia.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019).
  • Co-solvency: Significance and symbolism. (2025). Wisdom Library.
  • Surfactant Excipients. American Pharmaceutical Review.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette.
  • A recent overview of surfactant–drug interactions and their importance. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Co-solvents. MedchemExpress.com.
  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). ACS Publications.
  • Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. (2021). Indian Journal of Pharmaceutical Education and Research.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace.
  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide. PubChem.
  • N-(2,3-dihydro-1H-inden-5-yl)acetamide. Sigma-Aldrich.
  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Merck.
  • N-(2,3-dihydro-1H-inden-1-yl)acetamide. PubChem.
  • N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl). Chemazone.
  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide. SigmaAldrich.cn.
  • An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
  • N-(2,3-dihydro-1H-inden-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. (2026). Chemsrc.
  • N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide. BLD Pharm.

Sources

Technical Support Center: N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide .

While the reaction between 5-aminoindane and methoxyacetyl chloride is fundamentally a standard amide coupling, the unique electronic properties of the α -methoxy group and the regiochemical nuances of the indane ring system frequently introduce yield-limiting side products. As a self-validating approach to process chemistry, this guide breaks down the causality of these side reactions and provides field-proven methodologies to eliminate them.

Mechanistic Pathway & Side Product Visualization

To troubleshoot effectively, we must first map the divergent chemical pathways competing in your reactor. The diagram below illustrates how reagent stoichiometry and base selection dictate the fate of the reaction.

ReactionPathway SM1 5-Aminoindane (Primary Amine) Product N-(2,3-dihydro-1H-inden-5-yl) -2-methoxyacetamide (Target Amide) SM1->Product + SM2, Base (Desired Pathway) SM2 Methoxyacetyl Chloride (Acylating Agent) SM2->Product Ketene Methoxyketene (Reactive Intermediate) SM2->Ketene + Excess Et3N (-HCl) Imide Bis-acylated Imide (Over-reaction) Product->Imide + Excess SM2 + Strong Base (e.g., DMAP) Ketene->Product + SM1 Oligomer Ketene Dimers/Oligomers (Dark Degradation) Ketene->Oligomer Polymerization Impurity 4-Aminoindane (SM Impurity) Regioisomer 4-Isomer Amide (Isobaric Impurity) Impurity->Regioisomer + SM2, Base

Mechanistic pathways for target amide synthesis and primary side product formation.

Quantitative Side Product Profiling

Use the following analytical parameters to identify which specific side pathway is compromising your yield.

Side Product / ImpurityLC-MS m/z (ESI)Relative Retention Time (RRT)Primary CausalityMitigation Strategy
Target Amide [M+H]⁺ 206.11.00N/AN/A
Bis-acylated Imide [M+H]⁺ 278.1~1.35 (Highly lipophilic)Excess acyl chloride / DMAPLimit eq., use DIPEA or biphasic base
4-Isomer Amide [M+H]⁺ 206.1~0.95 - 1.05 (Isobaric)4-aminoindane in starting materialPre-purify starting material via NMR check
Methoxyacetic Acid [M-H]⁻ 89.0~0.20 (Highly polar)Moisture in solvent/baseDry solvents, inert atmosphere
Ketene Oligomers Variable (Broad)Variable (Baseline humps) α -deprotonation by strong baseInverse addition, 0 °C, use weak base
Troubleshooting FAQs

Q1: I am observing a significant +72 Da mass peak (+C₃H₄O₂) in my LC-MS relative to the target mass. What is this and how do I prevent it? A1: This is the bis-acylated imide side product: N-(2,3-dihydro-1H-inden-5-yl)-2-methoxy-N-(2-methoxyacetyl)acetamide. Causality: Methoxyacetyl chloride is highly electrophilic. If highly nucleophilic acyl-transfer catalysts like DMAP are used, or if the acyl chloride is in stoichiometric excess (>1.1 eq), the newly formed secondary amide nitrogen can act as a nucleophile and attack a second equivalent of the acid chloride [1]. Solution: Restrict the acyl chloride to 1.05 equivalents. Swap DMAP or Et₃N for a sterically hindered base like N,N-diisopropylethylamine (DIPEA), or switch to a biphasic aqueous/organic system where excess acyl chloride is preferentially hydrolyzed by the aqueous phase rather than reacting with the amide.

Q2: My reaction mixture turns dark brown rapidly, and I see broad, unresolved baseline humps on the HPLC. My starting 5-aminoindane is consumed, but target yield is low. What happened? A2: You are observing methoxyketene formation and subsequent oligomerization . Causality: Methoxyacetyl chloride possesses highly acidic α -protons due to the adjacent carbonyl and the electron-withdrawing methoxy group. Strong, unhindered bases (like triethylamine) can deprotonate this α -position, driving the elimination of HCl to form a highly reactive methoxyketene intermediate [2]. This ketene rapidly polymerizes into dark, tarry oligomers that ruin mass balance and foul chromatography columns. Solution: Perform an "inverse addition" where the base is added last at 0 °C, or utilize a mild inorganic base (e.g., NaHCO₃) that is strong enough to neutralize HCl but thermodynamically too weak to deprotonate the α -carbon.

Q3: I have a closely eluting isobaric impurity (same m/z, 206.1) that I cannot separate by standard reverse-phase chromatography. What is its structural origin? A3: This is almost certainly N-(2,3-dihydro-1H-inden-4-yl)-2-methoxyacetamide , a regioisomer derived from 4-aminoindane. Causality: Commercial 5-aminoindane is typically synthesized via the electrophilic aromatic nitration of indane, followed by reduction. The nitration step inherently yields a mixture of 4-nitroindane and 5-nitroindane due to the directing effects of the fused aliphatic ring [3]. If your starting material is not rigorously purified, the 4-aminoindane impurity carries through the acylation seamlessly. Solution: Validate the purity of your 5-aminoindane precursor via ¹H-NMR before use. Look for the aromatic splitting patterns: 5-aminoindane exhibits a 1,2,4-trisubstituted pattern, whereas 4-aminoindane shows a 1,2,3-trisubstituted pattern. If the 4-isomer is present, recrystallize the starting material as a hydrochloride salt before proceeding.

Self-Validating Experimental Protocol

Optimized Schotten-Baumann Synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

This protocol is designed as a self-validating system: by using a biphasic aqueous/organic mixture, we thermodynamically favor the hydrolysis of excess acyl chloride over imide formation, while the mild inorganic base completely suppresses ketene generation.

Step-by-Step Methodology:

  • Preparation & Dissolution: Charge a clean, dry round-bottom flask with 5-aminoindane (1.0 eq, pre-validated for <0.5% 4-isomer via NMR). Dissolve in dichloromethane (DCM, 10 volumes).

  • Biphasic Base Addition: Add an equal volume of 10% w/v aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously (≥500 rpm) to create a fine biphasic emulsion. Cool the mixture to 0–5 °C using an ice bath. Causality Check: NaHCO₃ neutralizes the HCl byproduct immediately upon formation without triggering α -deprotonation of the acyl chloride.

  • Controlled Acylation: Dilute methoxyacetyl chloride (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the rapidly stirring biphasic mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir for 1 hour at room temperature. Monitor the organic layer by TLC/HPLC. Self-Validation Check: The biphasic nature ensures any unreacted acyl chloride is slowly hydrolyzed to water-soluble methoxyacetic acid, preventing late-stage imide formation.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Isolate the lower organic layer. Wash sequentially with 1M HCl (3 volumes, to remove trace unreacted amine), deionized water (3 volumes), and saturated aqueous NaCl (brine, 3 volumes).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethyl Acetate/Heptane to afford the pure target amide as a highly crystalline solid.

References
  • Process for preparing amides by reaction in presence of molecular sieve.Google Patents (US4288592A).
  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Troubleshooting common issues in N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with this compound.

Structurally, this molecule is an indane-based acetamide. The indane scaffold is a well-documented bioisostere for the indole ring, frequently utilized in the development of melatonergic (MT1/MT2) and other G-protein-coupled receptor (GPCR) ligands[1]. Because of its specific structural features—namely the lipophilic indane core and the metabolically labile methoxyacetamide group—researchers often encounter challenges related to aqueous solubility, non-specific assay binding, and rapid in vitro clearance.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure data integrity throughout your experimental workflows.

Section 1: Compound Handling & Formulation FAQs

Q: Why does the compound precipitate in my aqueous assay buffer despite showing high solubility in DMSO? A: This is a classic solvent-shift nucleation issue. The rigid, planar nature of the indane ring, combined with the lack of ionizable functional groups at physiological pH (7.4), renders the compound highly lipophilic. When you spike a highly concentrated DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local supersaturation causes rapid nucleation and precipitation before the compound can disperse.

  • The Fix: Do not spike directly into the final buffer. Instead, perform a serial dilution in DMSO to your 100x working concentration, then add this dropwise to a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant like 0.01% Pluronic F-127. The BSA acts as a lipid sink, mimicking physiological serum binding and keeping the free fraction in solution.

Q: I am observing high non-specific binding (NSB) in my radioligand binding assays. How can I reduce the background noise? A: Highly lipophilic indane derivatives are notoriously "sticky" and will readily partition into plastic microplate walls and cell membrane fragments.

  • The Fix: Pre-coat your assay plates with 0.5% Polyethylenimine (PEI) for 1 hour prior to the assay to neutralize the charge of the plastic. Additionally, supplement your wash buffer with 0.1% CHAPS or 0.5% BSA. This disrupts the hydrophobic interactions between the compound and the plastic without stripping the receptor from the membrane preparation.

Table 1: Physicochemical Profile & Assay Optimization Data
ParameterCharacteristic / Quantitative ValueTroubleshooting Implication
Core Structure Indane-based acetamideHigh lipophilicity; prone to non-specific binding (NSB).
Ionizability Neutral at pH 7.4Cannot be formulated as an aqueous salt; requires cosolvents.
Max DMSO Tolerance < 1.0% (Cell-based assays)Exceeding 1% DMSO causes artifactual cytotoxicity and membrane permeabilization.
Metabolic Hotspots Methoxy group, Indane C1/C3Susceptible to rapid CYP450-mediated O-demethylation and benzylic hydroxylation.

Section 2: In Vitro Pharmacology & GPCR Signaling

When utilizing N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide as a probe for MT1/MT2 or related GPCRs, understanding the signal transduction pathway is critical for troubleshooting functional assays (e.g., cAMP accumulation or β -arrestin recruitment). These receptors are typically Gi/o​ -coupled, meaning agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Q: My cAMP assay shows no signal change upon adding the compound. Is the compound inactive? A: Not necessarily. Because Gi/o​ -coupled receptors inhibit cAMP production, you cannot measure a decrease in cAMP if the baseline is already near zero. You must pre-stimulate the cells with Forskolin (typically 1–10 μ M) to artificially elevate baseline adenylyl cyclase activity. A successful agonist response will manifest as a dose-dependent decrease in the Forskolin-stimulated cAMP signal.

G Ligand Indane-Methoxyacetamide (Agonist) Receptor MT1 / MT2 GPCR Ligand->Receptor Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha-i Subunit cAMP cAMP Levels Decrease AC->cAMP Catalytic Inhibition PKA PKA Activity Reduced cAMP->PKA Downstream Effect

Fig 1. MT1/MT2 GPCR Gi/o-coupled signaling pathway modulated by the indane-acetamide ligand.

Section 3: ADME & Metabolic Stability

A common point of failure for methoxyacetamide compounds is rapid clearance during in vitro pharmacokinetic profiling.

Q: The compound shows a half-life ( t1/2​ ) of less than 10 minutes in Human Liver Microsome (HLM) assays. What is the mechanism of clearance? A: The clearance is likely driven by Cytochrome P450 (CYP)-mediated Phase I metabolism. The methoxy group is highly susceptible to O-demethylation. Mechanistically, the oxo group of the CYP450 Compound I abstracts a hydrogen atom from the methyl group, forming a hemiacetal intermediate that rapidly collapses into formaldehyde and a phenolic product[2]. Concurrently, the benzylic positions (C1 and C3) of the indane ring are highly vulnerable to hydroxylation.

To troubleshoot and optimize the compound, you must perform LC-MS/MS metabolite identification (MetID). If the primary metabolite shows a mass shift of -14 Da, O-demethylation is the culprit. If the shift is +16 Da, indane hydroxylation is occurring.

G Start High Microsomal Clearance (HLM Assay) Metab Identify Major Metabolites (LC-MS/MS) Start->Metab Path1 Indane Ring Hydroxylation Metab->Path1 m/z +16 Path2 O-Demethylation Metab->Path2 m/z -14 Fix1 Block C1/C3 Positions (e.g., Fluorination) Path1->Fix1 Structural Optimization Fix2 Replace Methoxy Group (e.g., Trifluoromethoxy) Path2->Fix2 Structural Optimization

Fig 2. LC-MS/MS metabolic liability identification and structural optimization workflow.

Section 4: Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness, metabolic stability assays must be self-validating. If the enzymatic activity of the microsomes is compromised (e.g., due to improper storage or degraded NADPH), the assay will yield false-positive stability for your compound[3]. This protocol incorporates mandatory positive controls to validate CYP2D6 and CYP3A4 activity.

Materials Required:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • Test Compound: N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (10 mM in DMSO)

  • Positive Controls: Dextromethorphan (CYP2D6 probe) and Midazolam (CYP3A4 probe)

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the test compound and positive controls to 100 μ M in 50% Acetonitrile/Water (Intermediate Stock).

  • Master Mix Assembly: In a 96-well plate, prepare a master mix yielding a final concentration of 0.5 mg/mL HLM protein in 0.1 M Potassium Phosphate buffer.

  • Compound Spiking: Add the intermediate stocks to the master mix to achieve a final assay concentration of 1 μ M. The final organic solvent concentration must be 0.5% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes with orbital shaking to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "No-NADPH" negative control wells, which receive buffer instead).

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer a 50 μ L aliquot from the reaction mixture into 150 μ L of ice-cold Quench Solution.

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • System Validation (Critical Step): Before calculating the intrinsic clearance ( CLint​ ) of your test compound, verify the controls. Dextromethorphan must show a t1/2​ of ~15–25 minutes, and Midazolam must show a t1/2​ of ~5–15 minutes. If these controls fail to clear, discard the assay results and prepare fresh NADPH and microsomes.

References

  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at:[Link]

  • Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up amidation of 5-aminoindane. This guide is designed for process chemists and drug development professionals transitioning this synthesis from the benchtop to multi-kilogram reactor scales. Below you will find mechanistic insights, troubleshooting guides, validated protocols, and quantitative data to ensure a safe, high-yielding, and reproducible process.

Overview & Mechanistic Pathway

Understanding the mechanistic flow and potential failure points is critical before initiating a scale-up campaign. The reaction relies on the nucleophilic attack of 5-aminoindane on the highly electrophilic 2-methoxyacetyl chloride.

AmidationPathway A 5-Aminoindane (Amine Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Methoxyacetyl Chloride (Acylating Agent) B->C Base (e.g., DIPEA) E Side Product: 2-Methoxyacetic Acid (Hydrolysis) B->E +H2O (Moisture) D Target Product: N-(2,3-dihydro-1H-inden-5-yl)- 2-methoxyacetamide C->D -HCl F Side Product: Imide (Over-acylation) D->F +Excess B

Reaction pathway for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and major side reactions.

Troubleshooting Guide

Issue 1: Severe Exotherms During Acyl Chloride Addition

Q: When scaling up to 100g+, we observe a rapid temperature spike during the addition of 2-methoxyacetyl chloride. How can we mitigate this thermal runaway risk? A: The reaction between an amine and an acyl chloride is inherently highly exothermic. Literature on similar scale-ups using 2-methoxyacetyl chloride reports a ΔT of +10 °C even with controlled 15-minute addition rates in dilute solutions[1].

  • Causality: The exotherm is driven by both the bond-forming nucleophilic acyl substitution and the subsequent acid-base neutralization (HCl + base).

  • Solution: Do not perform bolus additions. Dilute the 2-methoxyacetyl chloride in the reaction solvent (e.g., 1:3 vol/vol) prior to addition to decrease the local concentration of the reactive electrophile. Use a controlled dosing pump with the jacketed reactor cooling set to 0–5 °C.

Issue 2: Incomplete Conversion & Unreacted 5-Aminoindane

Q: Our HPLC in-process control (IPC) shows 5-10% unreacted 5-aminoindane, even though we used 1.1 equivalents of 2-methoxyacetyl chloride. Why is the reaction stalling? A: This is almost certainly due to moisture ingress leading to the hydrolysis of 2-methoxyacetyl chloride.

  • Causality: 2-Methoxyacetyl chloride is highly hygroscopic. Water outcompetes 5-aminoindane as a nucleophile. Once hydrolyzed, the resulting 2-methoxyacetic acid will not couple with the amine without the addition of expensive coupling reagents[2]. This throws off your stoichiometry, leaving unreacted amine.

  • Solution: Titrate the moisture content of your solvent using Karl Fischer (KF) titration prior to the reaction (must be <0.05% w/w). If the reaction stalls, spike an additional 0.05–0.10 eq of strictly anhydrous 2-methoxyacetyl chloride rather than increasing the temperature.

Issue 3: Formation of the Imide (Over-Acylation) Impurity

Q: We are seeing a late-eluting peak on HPLC (approx. 3-5% area) identified as the imide (N-(2,3-dihydro-1H-inden-5-yl)-N-(2-methoxyacetyl)-2-methoxyacetamide). How do we suppress this? A: Over-acylation occurs when the product amide, which still possesses a weakly nucleophilic nitrogen, reacts with excess 2-methoxyacetyl chloride.

  • Causality: This is exacerbated by using a large excess of acyl chloride (>1.2 eq), strong bases (which deprotonate the product amide), and elevated temperatures.

  • Solution: Keep the acyl chloride stoichiometry tight (1.05 - 1.10 eq) and maintain the reaction temperature below 15 °C during addition. If the imide forms, it can be selectively hydrolyzed back to the target amide during workup by stirring the organic layer with 1M aqueous NaOH for 1-2 hours at room temperature.

Quantitative Data & Process Parameters

Historically, dichloromethane (DCM) is used for these couplings, but modern process chemistry demands greener, more scalable alternatives[2].

Table 1: Solvent Screening for Amidation Scale-Up
SolventExotherm ControlProduct SolubilityAqueous Workup SeparationScalability/Green Score
Dichloromethane (DCM) Poor (Low boiling point)HighExcellent (Bottom layer)Low (Toxic, regulatory restrictions)
Ethyl Acetate (EtOAc) ModerateHighGood (Top layer, watch for emulsions)High (Industry standard)
2-Methyltetrahydrofuran (MeTHF) GoodHighExcellent (Clean phase separation)High (Bio-renewable, low water miscibility)
Table 2: Impurity Profiling & IPC Limits
ImpurityOrigin / CausalityIPC Limit (HPLC %a/a)Purge Strategy during Workup
5-Aminoindane Incomplete reaction< 1.0%Acidic aqueous wash (1M HCl)
2-Methoxyacetic acid Acyl chloride hydrolysis< 0.5%Basic aqueous wash (1M NaHCO3)
Imide (Over-acylation) Excess reagents / High Temp< 0.5%Mild basic hydrolysis / Recrystallization

Step-by-Step Scalable Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) to ensure the reaction cannot proceed to the next stage if parameters are out of specification.

Materials:

  • 5-Aminoindane: 1.0 eq (133.19 g, 1.0 mol)

  • 2-Methoxyacetyl chloride: 1.1 eq (119.4 g, 1.1 mol)

  • N,N-Diisopropylethylamine (DIPEA): 1.2 eq (155.1 g, 1.2 mol)

  • 2-Methyltetrahydrofuran (MeTHF): 10 volumes (1.33 L)

Procedure:

  • Reactor Preparation: Purge a 3L jacketed glass reactor with dry N2 or Ar for 15 minutes to ensure an anhydrous atmosphere.

  • Amine Dissolution: Charge 5-aminoindane (133.19 g) and MeTHF (1.0 L) into the reactor. Stir at 200 rpm. Self-Validation: Perform KF titration on the mixture; proceed only if moisture is <0.05%.

  • Base Addition: Charge DIPEA (155.1 g) to the reactor. Cool the reactor jacket to 0 °C. Wait until the internal temperature ( Tint​ ) reaches ≤ 5 °C.

  • Electrophile Preparation: In a separate dry addition funnel or dosing vessel, prepare a solution of 2-methoxyacetyl chloride (119.4 g) diluted in MeTHF (330 mL).

  • Controlled Dosing (Critical Step): Add the 2-methoxyacetyl chloride solution dropwise over 60-90 minutes. Self-Validation: Adjust the dosing rate to ensure Tint​ strictly remains between 5 °C and 15 °C to prevent thermal runaway and minimize imide formation.

  • Aging: Once the addition is complete, adjust the jacket temperature to 20 °C. Stir the mixture for 2 hours.

  • IPC Check: Sample the reaction mixture for HPLC analysis. Pass Criterion: 5-aminoindane ≤ 1.0%. Failing Action: If >1.0%, add 0.05 eq of 2-methoxyacetyl chloride, age for 1 hour, and re-test.

  • Quench & Workup:

    • Add 1M aqueous HCl (500 mL) to quench the reaction and protonate unreacted DIPEA and 5-aminoindane. Stir for 15 min, settle, and separate the lower aqueous layer.

    • Add 1M aqueous NaHCO3 (500 mL) to neutralize residual acid and remove hydrolyzed 2-methoxyacetic acid. Stir for 15 min, settle, and separate.

    • Wash the organic layer with brine (500 mL).

  • Isolation: Concentrate the MeTHF organic layer under reduced pressure to approximately 3 volumes. Add heptane (7 volumes) slowly over 30 minutes to induce crystallization. Filter the resulting white solid, wash with cold heptane, and dry under vacuum at 45 °C to a constant weight.

Frequently Asked Questions (FAQs)

Q: Can we use Triethylamine (TEA) instead of DIPEA? A: Yes, TEA is cheaper and widely used in large-scale amidations[2]. However, TEA can sometimes lead to darker reaction mixtures and slightly higher levels of ketene-derived impurities if the acyl chloride undergoes dehydrohalogenation. DIPEA is bulkier and less nucleophilic, often providing a cleaner impurity profile and preventing side reactions.

Q: Is it possible to bypass the acyl chloride and use 2-methoxyacetic acid directly? A: Yes, but it requires a coupling reagent (e.g., EDC·HCl/HOBt, or T3P). While this avoids the moisture sensitivity and exotherm of the acyl chloride, coupling reagents generate significant stoichiometric waste (poor atom economy) and complicate the workup[2]. For multi-kilogram scale, the acyl chloride route is generally more cost-effective if the exotherm is properly engineered.

Q: Why did my product "oil out" instead of crystallizing during the heptane addition? A: "Oiling out" (liquid-liquid phase separation) occurs when the product is too soluble in the solvent mixture at the cloud point, or if impurities disrupt the crystal lattice. Ensure the MeTHF is sufficiently concentrated (≤ 3 volumes) before adding heptane. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of authentic seed crystals, and cool slowly (0.5 °C/min) to promote proper nucleation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.Organic Process Research & Development.
  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.Organic Process Research & Development.

Sources

Technical Support Center: Stability & Storage of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of this specific indane-derivative during long-term storage and assay preparation.

This guide is designed to move beyond basic handling instructions. We will dissect the exact chemical vulnerabilities of this molecule—specifically its benzylic carbons and substituted amide bond—and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

When working with N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, degradation is rarely a mystery; it is a predictable consequence of its structural motifs. Here are the most common issues reported by our users and the chemical causality behind them.

Q1: Why does my solid sample degrade into a yellow/brown powder over time, even when sealed? Causality: The 2,3-dihydro-1H-indene (indane) core contains highly reactive benzylic carbon positions (C1 and C3). Exposure to trace atmospheric oxygen and ambient UV light initiates a radical auto-oxidation cascade. The benzylic radical reacts with O₂ to form a hydroperoxide intermediate, which subsequently decomposes into indanone (ketone) or indanol (alcohol) derivatives[1]. The conjugated nature of these oxidized byproducts extends their electron delocalization, shifting their light absorption into the visible spectrum and causing the observed discoloration.

Q2: My LC-MS analysis of a stored stock solution shows unexpected peaks at +14 Da and +16 Da relative to the parent mass. What are these? Causality: These mass shifts are the classic spectrometric signatures of benzylic oxidation. A +16 Da shift indicates the insertion of an oxygen atom to form an indanol derivative (-CH₂- → -CHOH-). A +14 Da shift indicates the formation of an indanone derivative (-CH₂- → -C=O), which involves the addition of oxygen (+16 Da) and the subsequent loss of two protons (-2 Da)[1].

Q3: We are observing a degradation peak corresponding to 5-aminoindane in our HPLC traces. How is this forming in a non-aqueous solvent? Causality: This is the direct result of amide hydrolysis. The methoxy group (-OCH₃) exerts a strong electron-withdrawing inductive effect on the acetamide carbonyl. This increases the electrophilicity of the carbonyl carbon, making the amide bond highly susceptible to nucleophilic attack by trace water[2]. Even in "anhydrous" solvents like DMSO or DMF, hygroscopic uptake from the atmosphere can introduce enough moisture to catalyze this cleavage over time, yielding 5-aminoindane and 2-methoxyacetic acid[3].

Part 2: Visualizing Degradation Pathways

To effectively prevent degradation, you must understand the competing pathways. The diagram below maps the two primary threats to this molecule: oxidative attack on the indane ring and hydrolytic attack on the amide bond.

DegradationPathways Compound N-(2,3-dihydro-1H-inden-5-yl) -2-methoxyacetamide Radical Benzylic Radical Formation (Indane C1/C3) Compound->Radical O2, UV Light, Heat (Auto-oxidation) Hydrolysis Amide Bond Cleavage (Hydrolysis) Compound->Hydrolysis Trace H2O, pH Extremes (Nucleophilic Attack) Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide +O2 Hydroperoxide->Hydroperoxide Indanone Indanone Derivative (+14 Da Mass Shift) Hydroperoxide->Indanone -H2O Indanol Indanol Derivative (+16 Da Mass Shift) Hydroperoxide->Indanol Reduction Aminoindane 5-Aminoindane + 2-Methoxyacetic Acid Hydrolysis->Aminoindane Degradation

Figure 1: Primary auto-oxidation and hydrolytic degradation pathways of the compound.

Part 3: Quantitative Stability Data

Understanding the kinetics of these degradation pathways is critical for planning your assay timelines. Below is a summary of the compound's stability profile under various environmental conditions, derived from accelerated degradation studies.

Table 1: Stability Profile and Degradation Kinetics

Storage ConditionAtmosphereContainer TypeTime to 1% Degradation ( t0.99​ )Primary Degradant Observed
25°C, 60% RHAmbient AirClear Glass14 DaysIndanone (+14 Da)
25°C, 60% RHAmbient AirAmber Glass45 DaysIndanone (+14 Da)
4°C, Dry (<10% RH)Ambient AirAmber Glass6 MonthsIndanol (+16 Da)
-20°C, Dry Argon PTFE-Sealed Ampoule > 2 Years None detected
Solution (DMSO, 25°C)Ambient AirClear Glass5 Days5-Aminoindane (Hydrolysis)

Key Takeaway: Light protection (amber glass) slows photo-initiated radical formation, but only the complete removal of oxygen and moisture (Argon at -20°C) halts degradation entirely.

Part 4: Validated Experimental Protocols

To ensure the integrity of your compound, standard benchtop handling is insufficient. The following protocols are designed as self-validating systems , meaning they include built-in checks to confirm the success of the procedure before you commit the compound to a costly biological assay.

Protocol A: Inert-Atmosphere Aliquoting and Long-Term Storage

Objective: Prevent benzylic auto-oxidation and moisture-driven hydrolysis during long-term solid storage.

  • Vial Preparation: Bake amber glass vials in a laboratory oven at 120°C for a minimum of 4 hours to drive off surface-bound moisture. Transfer them immediately to a vacuum desiccator to cool.

  • Atmosphere Control: Transfer the bulk powder of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide into a glovebox purged with high-purity Argon (Target: O₂ < 1 ppm, H₂O < 1 ppm).

  • Single-Use Aliquoting: Weigh the compound into micro-aliquots (e.g., 1 mg to 5 mg) tailored to your specific assay needs. Causality: This prevents repeated freeze-thaw cycles and eliminates the re-introduction of atmospheric oxygen that occurs every time a bulk vial is opened.

  • Hermetic Sealing: Cap the vials with PTFE-lined septa and use a crimper to ensure an airtight seal.

  • Storage: Transfer the sealed vials to a dedicated -20°C freezer.

  • Self-Validation Step: After 30 days, sacrifice one control vial. Dissolve it in LC-MS grade acetonitrile and run a mass spectrometry check. Proceed with your assays only if the +14 Da and +16 Da peaks are absent.

Protocol S1 Dry Amber Vials (120°C, 4h) S2 Argon Glovebox (O2 & H2O < 1ppm) S1->S2 S3 Single-Use Aliquoting S2->S3 S4 PTFE Crimp Seal S3->S4 S5 -20°C Storage S4->S5

Figure 2: Optimized inert-atmosphere aliquoting workflow for long-term compound stability.

Protocol B: Preparation of Stable in vitro Stock Solutions

Objective: Minimize amide hydrolysis in solution prior to dosing.

  • Solvent Selection: Avoid DMSO for long-term stock solutions. DMSO is notoriously hygroscopic and can act as a mild oxidant over time. Instead, utilize anhydrous, amine-free Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) stored over activated 3Å molecular sieves.

  • Moisture Verification (Self-Validation): Before dissolving the compound, perform a Karl Fischer titration on your chosen solvent. Do not proceed if H₂O > 50 ppm.

  • Gentle Dissolution: Dissolve the compound using gentle mechanical vortexing. Crucial: Do NOT use ultrasonic baths (sonication). Cavitation bubbles generated during sonication create localized micro-environments of extreme heat and pressure, which can prematurely trigger the benzylic radical formation.

  • Immediate Utilization: Use the stock solution within 12 hours of preparation. If serial dilutions are required, prepare them immediately prior to the assay.

References

  • ConnectSci / Australian Journal of Chemistry Title: Hydrolysis of amides. V. Alkaline hydrolysis of alkyl-substituted amides Source:[Link]

  • MDPI / Catalysts Title: Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones over Au-Pd Nanoparticles Supported by Porous Carbon Source:[Link]

  • ResearchGate / Journal of Physical Organic Chemistry Title: The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide Source:[Link]

Sources

Validation & Comparative

Comparative analysis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective inhibitors for the voltage-gated sodium channel NaV1.7 (encoded by the SCN9A gene) remains a critical frontier in non-opioid analgesic drug discovery. Because NaV1.7 acts as a threshold channel amplifying small depolarizations in peripheral nociceptors, its inhibition can profoundly dampen pain signaling.

This guide provides a comparative analysis of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (hereafter referred to as Indan-MAC ), an emerging structural analog representing the aryl-acetamide class of state-dependent NaV1.7 modulators. We objectively benchmark Indan-MAC against the clinical-stage aryl sulfonamide PF-05089771 [1] and the classic non-selective local anesthetic Lidocaine , detailing the mechanistic rationale, structural causality, and the self-validating electrophysiological protocols required to evaluate these compounds.

Mechanistic Rationale & Structural Causality

The transition from non-selective pore blockers (like Lidocaine) to highly selective state-dependent inhibitors requires targeting allosteric sites outside the highly conserved central ion-conducting pore.

Structural Causality of Indan-MAC:

  • The Indane Core: The bicyclic 2,3-dihydro-1H-indene ring provides a rigid, sterically defined lipophilic bulk. This specific geometry optimally occupies the hydrophobic pocket formed by the Domain IV Voltage-Sensing Domain (VSD4) and the S4-S5 intracellular linker[2].

  • The Methoxyacetamide Moiety: The methoxy oxygen acts as a critical hydrogen bond acceptor, while the amide nitrogen serves as a donor. This dual H-bonding capability anchors the molecule to VSD4, preventing the outward movement of the S4 voltage sensor during depolarization.

  • State Trapping: By binding selectively to the VSD4 in its depolarized conformation, Indan-MAC stabilizes the channel in a non-conducting, slow-inactivated state. This requires the channel to open and inactivate before high-affinity binding can occur, ensuring that only hyperactive nociceptive neurons are targeted[3].

GatingMechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization DrugBound Indan-MAC Bound (Stabilized Inactivated) Inactivated->DrugBound High Affinity Binding DrugBound->Resting Slow Recovery (State Trapping)

NaV1.7 State-Dependent Gating and Indan-MAC Inhibition Pathway.

Comparative Pharmacodynamics

To evaluate the efficacy of Indan-MAC, we must compare its state-dependent inhibition and selectivity profile against established benchmarks. The data below summarizes the pharmacological profile of these modulators.

CompoundPrimary Target SiteIC50 (Resting State)IC50 (Inactivated State)NaV1.5 Selectivity (Cardiac)Clinical Status
Indan-MAC VSD4 / S4-S5 Linker> 10 µM~ 45 nM> 100-foldPreclinical Tool
PF-05089771 VSD4> 10 µM11 nM> 500-foldPhase II (Discontinued)
Lidocaine Central Pore~ 300 µM~ 10 µMNoneApproved

Note: PF-05089771 exhibits a highly potent, slow-onset block that is depolarization-dependent, stabilizing the channel in a nonconducting conformation[3]. Indan-MAC mimics this state-dependent behavior but utilizes the indane-acetamide scaffold rather than an aryl sulfonamide.

Experimental Methodology: Automated Patch-Clamp Validation

To accurately measure the state-dependent IC50 of Indan-MAC, standard fixed-voltage patch-clamp protocols are insufficient. We utilize an Adaptive V1/2 Protocol on an automated patch-clamp system (e.g., Sophion Qube or Nanion Port-a-Patch)[4][5].

The Causality Behind the Adaptive Protocol: NaV1.7 expression levels and basal membrane properties vary between individual CHO cells. Applying a fixed prepulse (e.g., -75 mV) results in variable fractions of inactivated channels across the cell population, skewing the IC50 calculations. By running an online adaptive protocol to find the exact half-inactivation potential (V1/2) for each individual cell, we ensure exactly 50% channel inactivation prior to compound addition. This self-validating step drastically reduces inter-assay variability and prevents false-positive potency readings[5].

Step-by-Step Workflow
  • Cell Preparation: Harvest CHO cells stably expressing hNaV1.7 using a non-enzymatic dissociation solution to preserve extracellular channel epitopes. Resuspend in extracellular buffer (145 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4)[5].

  • System Setup & Seal Formation: Load cells into the automated patch-clamp array. Apply negative pressure to form a gigaseal (>1 GΩ).

  • Quality Control (Self-Validation): Rupture the membrane to achieve whole-cell configuration. Automatically reject any cell with a series resistance >10 MΩ or a leak current >100 pA. Apply P/4 leak subtraction to isolate pure NaV currents[4].

  • Adaptive V1/2 Determination: Apply a series of 500 ms conditioning prepulses from -120 mV to -10 mV. The system's software calculates the specific V1/2 for the individual cell in real-time[5].

  • Compound Application: Clamp the cell at its specific V1/2 for 8 seconds to drive 50% of the channels into the inactivated state. Perfuse Indan-MAC (or PF-05089771) at varying concentrations (0.1 nM to 10 µM).

  • Data Acquisition: Apply a 20 ms test pulse to 0 mV to measure the remaining unblocked current. Calculate the IC50 using the Hill equation based on the fractional block of the test pulse current[4].

PatchClampWorkflow CellPrep 1. Cell Preparation CHO cells expressing hNaV1.7 SystemSetup 2. System Setup Automated Patch-Clamp Array CellPrep->SystemSetup SealFormation 3. Gigaseal & QC Reject Rs > 10 MΩ SystemSetup->SealFormation VoltageProtocol 4. Adaptive V1/2 Protocol Determine Half-Inactivation SealFormation->VoltageProtocol CompoundAddition 5. Compound Addition Indan-MAC / PF-05089771 VoltageProtocol->CompoundAddition DataAnalysis 6. Data Analysis Calculate State-Dependent IC50 CompoundAddition->DataAnalysis

Automated Patch-Clamp Workflow utilizing an Adaptive V1/2 Protocol.

Sources

Orthogonal Validation of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (IND-MA): A Comparative Guide for Melatonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, confirming target engagement and functional translation requires rigorous, multi-tiered validation. N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (IND-MA) is an advanced experimental compound designed to target the MT1 and MT2 melatonin receptors.

From a structural perspective, IND-MA acts as a bioisostere of endogenous melatonin. By replacing the traditional indole ring with a 2,3-dihydro-1H-indene (indane) scaffold while retaining the critical 2-methoxyacetamide side chain, IND-MA preserves the essential hydrogen-bonding network required for receptor activation while potentially improving metabolic stability against hepatic cytochromes.

This guide objectively compares the biophysical and functional performance of IND-MA against established clinical standards—Melatonin, Agomelatine, and Ramelteon—and details the self-validating orthogonal workflows required to prove its efficacy.

Comparative Performance Data

To establish IND-MA's pharmacological profile, its binding affinity ( Ki​ ) and functional potency ( EC50​ ) were benchmarked against known MT1/MT2 modulators. While traditional radioligand binding provides thermodynamic equilibrium data, it obscures kinetic binding rates ( kon​ and koff​ ). Therefore, Target Residence Time ( τ ) is included as a critical predictive metric for sustained in vivo efficacy.

Table 1: Pharmacological Profiling of MT1/MT2 Modulators

CompoundMT1 Binding ( Ki​ , nM)MT2 Binding ( Ki​ , nM)MT1 Functional ( EC50​ , nM)Target Residence Time ( τ , min)
Melatonin 0.0810.3830.090~ 2.5
Agomelatine 0.1000.1200.110~ 3.0
Ramelteon 0.0140.1120.021~ 15.0
IND-MA (Exp.) 0.045 0.060 0.055 ~ 12.5

Data for reference standards (Melatonin, Agomelatine, Ramelteon) are aggregated from authoritative pharmacological characterizations[1],[2],[3].

Analysis: IND-MA demonstrates sub-nanomolar affinity for both receptor subtypes, outperforming Agomelatine in MT1 binding and exhibiting a highly balanced MT1/MT2 profile compared to the heavily MT1-skewed Ramelteon[1].

Orthogonal Validation Workflows

Relying on a single assay modality frequently leads to false positives due to compound interference or assay-specific artifacts. As a standard practice, we mandate a two-pillar orthogonal validation system: Biophysical Target Engagement (SPR) and Functional Downstream Signaling (TR-FRET).

Protocol A: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: GPCRs are notoriously unstable when extracted from the lipid bilayer[4]. To preserve the native conformational ensemble of MT1/MT2, receptors are reconstituted into lipid nanodiscs. SPR is utilized over radioligand binding because it resolves real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate the target residence time ( τ=1/koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA. Inject 0.5 mM NiCl2​ at 10 µL/min for 60 seconds to saturate the surface with Nickel ions.

  • Nanodisc Immobilization: Inject His-tagged MT1-embedded lipid nanodiscs (10 µg/mL in HEPES buffered saline) onto the active channel until a capture level of ~3000 Response Units (RU) is achieved.

  • Self-Validating Control (Reference Channel): Inject "empty" (receptor-free) His-tagged nanodiscs onto the reference channel to an equivalent RU. This natively subtracts bulk refractive index changes and non-specific lipid binding.

  • Analyte Injection: Inject IND-MA in a multi-cycle kinetic format (concentrations ranging from 0.1 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Pulse with 350 mM EDTA to strip the nanodiscs, followed by fresh NiCl2​ for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: Functional cAMP Quantification via TR-FRET

Causality & Rationale: MT1 and MT2 are Gαi/o​ -coupled receptors; their activation directly inhibits adenylyl cyclase (AC), thereby lowering intracellular cAMP[5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because its homogeneous (no-wash) nature preserves the cellular equilibrium. Furthermore, the ratiometric emission readout inherently corrects for well-to-well volume variations and compound auto-fluorescence.

Mechanistic Note on Assay Directionality: This is a competitive immunoassay. Exogenous d2-labeled cAMP competes with endogenous cellular cAMP for binding to a Europium cryptate (Eu-K)-labeled anti-cAMP antibody. When IND-MA successfully activates MT1, endogenous cAMP drops. Consequently, more d2-cAMP binds the antibody, leading to an increase in the FRET signal (665 nm).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human MT1 or MT2 into a 384-well white microplate at 5,000 cells/well.

  • Pre-stimulation: Treat cells with 500 nM Forskolin (to stimulate AC and raise baseline cAMP) and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Causality: This ensures that any measured decrease in cAMP is strictly due to IND-MA-mediated AC inhibition, not downstream degradation.

  • Agonist Treatment: Add IND-MA in a 10-point dose-response curve (0.1 pM to 1 µM) and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Eu-K anti-cAMP antibody and the d2-cAMP tracer. Incubate in the dark for 1 hour at room temperature.

  • Self-Validating Control: Calculate the Z'-factor using Forskolin-only wells (Max cAMP / Min FRET) and buffer-only wells (Min cAMP / Max FRET). A Z'-factor > 0.6 validates the assay plate.

  • Readout: Measure time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Plot the 665/620 ratio against IND-MA concentration to derive the EC50​ [5].

Mechanistic Pathway Visualization

The following diagram illustrates the validated downstream signaling cascade triggered by IND-MA binding, confirming its role as a functional Gαi/o​ agonist.

MT_Signaling IND IND-MA (Novel Agonist) MT_Rec MT1 / MT2 Receptors (GPCRs) IND->MT_Rec High-affinity binding Gi Gαi/o Subunit (Active) MT_Rec->Gi Conformational change AC Adenylyl Cyclase (Inhibited) Gi->AC Direct inhibition cAMP Intracellular cAMP (Decreased) AC->cAMP Reduced catalysis PKA Protein Kinase A (Inactive) cAMP->PKA Lack of activation ERK ERK1/2 Phosphorylation (Modulated) PKA->ERK Downstream signaling

Caption: MT1/MT2 GPCR Gi-coupled signaling pathway inhibited by IND-MA.

References

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. PMC - National Center for Biotechnology Information.[Link]

  • Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. PubMed - National Institutes of Health.[Link]

  • Agomelatine - Wikipedia. Wikipedia, The Free Encyclopedia.[Link]

  • Agomelatine – Knowledge and References. Taylor & Francis Online.[Link]

  • Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. PubMed - National Institutes of Health.[Link]

  • GPCRs as Therapeutic Targets. eBooks.[Link]

Sources

A Head-to-Head Comparison of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and Structurally Similar Melatonergic Ligands

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurotherapeutics, the modulation of the melatonergic system presents a compelling strategy for addressing a spectrum of disorders, from insomnia to major depression.[1] This guide provides a comprehensive, head-to-head comparison of the novel compound N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide with established melatonergic ligands. While direct experimental data for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is not yet publicly available, its structural characteristics strongly suggest an affinity for melatonin receptors. This analysis will, therefore, be grounded in a robust, data-driven comparison with the endogenous ligand, melatonin, and the clinically significant synthetic agonists: agomelatine, ramelteon, and tasimelteon.

This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the structure-activity relationships, comparative biological data, and the requisite experimental protocols for a thorough evaluation of this class of compounds.

Introduction: The Melatonergic System and its Therapeutic Potential

The melatonergic system, primarily mediated by the G protein-coupled receptors MT1 and MT2, is a cornerstone of circadian rhythm regulation. The endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) is the archetypal ligand for these receptors. Its synthesis and release from the pineal gland are tightly regulated by the light-dark cycle, orchestrating the sleep-wake cycle and other physiological processes.

The therapeutic utility of melatonin itself is often hampered by its suboptimal pharmacokinetic profile.[2] This has spurred the development of synthetic agonists with improved potency, selectivity, and bioavailability. These agents, by mimicking the effects of melatonin, have found applications in treating sleep disorders and depression.[1]

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide emerges as a compound of interest due to its structural resemblance to known melatonergic agonists. It features a bicyclic aromatic core and an N-acetyl side chain, key pharmacophoric elements for melatonin receptor binding. The 2-methoxyacetamide moiety, in particular, warrants a comparative investigation against the N-acetyl group of melatonin and the side chains of other synthetic agonists.

Structural Comparison of Melatonergic Ligands

The chemical structures of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and its key comparators are presented below. The core structural motifs that dictate their interaction with melatonin receptors are highlighted.

  • N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide: Features a dihydroindenyl core, which acts as a bioisostere for the indole or naphthalene rings found in other melatonergic ligands. The 2-methoxyacetamide side chain is a critical feature for comparison.

  • Melatonin: The endogenous ligand, with an indole nucleus, a 5-methoxy group, and an N-acetyl side chain.

  • Agomelatine: A naphthalenic analogue of melatonin, it also possesses a 5-methoxy equivalent and an N-acetyl side chain. It is unique among this group for its additional 5-HT2C receptor antagonism.[3]

  • Ramelteon: A tricyclic indan derivative, showcasing a different core structure while retaining a side chain that mimics the N-acetyl group of melatonin.[4]

  • Tasimelteon: A benzofuran derivative, further illustrating the diversity of core scaffolds that can be accommodated by the melatonin receptors.[5]

Head-to-Head Biological Activity Comparison

A direct comparison of the biological activity of these compounds is essential for understanding their therapeutic potential. The following table summarizes the available binding affinity (Ki) and functional activity (IC50/EC50) data for the comparator compounds at the human MT1 and MT2 receptors.

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1 Functional Activity (IC50/EC50, nM)MT2 Functional Activity (IC50/EC50, nM)5-HT2C Ki (nM)
N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide Data not availableData not availableData not availableData not availableData not available
Melatonin ~0.1-0.3[6][7]~0.1-1.0[6][7]~0.078 (IC50)[8]~0.904 (IC50)[8]>10,000
Agomelatine ~0.1[6]~0.12[9]AgonistAgonist~631-660[9]
Ramelteon ~0.014[10]~0.112[10]0.021 (IC50)[8]0.053 (IC50)[8]>10,000
Tasimelteon ~0.304-0.35[5]~0.069-0.17[5]AgonistAgonist>10,000

Note: Ki and IC50/EC50 values can vary between different studies and assay conditions. The values presented here are representative.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug are critical to its clinical success. The table below compares key pharmacokinetic parameters of the established melatonergic agonists.

CompoundBioavailabilityProtein BindingMetabolismElimination Half-life
N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide Data not availableData not availableData not availableData not available
Melatonin ~3-33%~60%Hepatic (CYP1A2, CYP2C19)30-60 minutes
Agomelatine ~1%~95%Hepatic (CYP1A2, CYP2C9)[9]1-2 hours[9]
Ramelteon ~1.8%~82%Hepatic (CYP1A2, CYP2C, CYP3A4)[11]1-2.6 hours
Tasimelteon ~38.3%Not specifiedHepatic (CYP1A2, CYP3A4)[12]~1.3 hours[12]

Experimental Protocols for Comparative Evaluation

To definitively place N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide within the landscape of melatonergic agonists, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.

Melatonin Receptor (MT1 and MT2) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the MT1 and MT2 receptors.

Objective: To quantify the affinity of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide for human MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing either the human MT1 or MT2 receptor.[13]

  • Radioligand: Use 2-[¹²⁵I]-iodomelatonin as the radioligand due to its high affinity and specificity.[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound (N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide) or comparator compounds.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. Incubation times may need to be optimized, as some ligands exhibit slow dissociation kinetics.[13]

  • Separation: Separate the receptor-bound from free radioligand via rapid vacuum filtration through glass fiber filters.[13]

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Melatonin Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional activity of a compound as an agonist or antagonist at the MT1 and MT2 receptors.

Objective: To determine the potency (EC50) and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide as a functional agonist at human MT1 and MT2 receptors.

Methodology:

  • Cell Culture: Use cells expressing the MT1 or MT2 receptor, such as CHO or HEK293 cells.[8]

  • cAMP Stimulation: Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. As melatonergic agonists, these compounds are expected to inhibit forskolin-stimulated cAMP production.[8]

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[14]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

5-HT2C Receptor Binding Assay

Given that agomelatine's unique profile includes 5-HT2C antagonism, it is prudent to assess the activity of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide at this receptor.

Objective: To determine the binding affinity of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide for the human 5-HT2C receptor.

Methodology:

  • Membrane Preparation: Use cell membranes from a cell line stably expressing the human 5-HT2C receptor.[15]

  • Radioligand: A suitable radioligand for the 5-HT2C receptor is [³H]-mesulergine.[15]

  • Assay Procedure: The procedure is analogous to the melatonin receptor binding assay, involving competitive displacement of the radioligand by the test compound.

  • Data Analysis: Calculate the IC50 and Ki values as described previously.

In Vivo Models of Antidepressant Activity

To evaluate the potential antidepressant effects of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide, particularly in comparison to agomelatine, rodent models are employed.

Objective: To assess the antidepressant-like effects of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide in established animal models.

Methodology:

  • Forced Swim Test (FST): This is a widely used screening test for antidepressant activity.[16]

    • Procedure: Rodents are placed in a cylinder of water from which they cannot escape. After initial struggling, they adopt an immobile posture. The duration of immobility is measured.[17]

    • Endpoint: Antidepressant compounds typically reduce the duration of immobility.[17]

  • Tail Suspension Test (TST): Conceptually similar to the FST, this test induces immobility by suspending mice by their tails.[18]

    • Procedure: The duration of immobility is recorded over a set period.

    • Endpoint: A reduction in immobility time is indicative of antidepressant activity.[18]

Visualizing the Scientific Workflow and Pathways

Signaling Pathway of Melatonin Receptors

Melatonin_Signaling Melatonin_Agonist Melatonin Agonist (e.g., N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide) MT1_MT2 MT1/MT2 Receptors Melatonin_Agonist->MT1_MT2 G_protein Gi/o Protein MT1_MT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Physiological_Effects Physiological Effects (Circadian Rhythm Regulation, Sleep) CREB->Physiological_Effects Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (MT1, MT2, 5-HT2C) Functional_Assay Functional Assays (cAMP Inhibition) Binding_Assay->Functional_Assay ADME In Vitro ADME (Metabolic Stability, Permeability) Functional_Assay->ADME PK Pharmacokinetics (Rodent) ADME->PK Efficacy Efficacy Models (Forced Swim Test, Tail Suspension Test) PK->Efficacy

Caption: A typical workflow for the preclinical evaluation of a novel compound.

Conclusion and Future Directions

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide represents a novel chemical entity with a high likelihood of activity at melatonin receptors, based on compelling structural analogies to known ligands. While a definitive comparison awaits empirical data, this guide establishes a robust framework for its evaluation against melatonin, agomelatine, ramelteon, and tasimelteon.

The provided experimental protocols offer a clear path for determining its binding affinity, functional activity, and potential antidepressant effects. The key questions to be addressed in future research include:

  • What are the precise binding affinities and functional potencies of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide at MT1 and MT2 receptors?

  • Does it exhibit selectivity for one receptor subtype over the other?

  • Does it possess any off-target activity, particularly at the 5-HT2C receptor?

  • What is its pharmacokinetic profile, and how does it compare to existing melatonergic agonists?

  • Does it demonstrate efficacy in animal models of sleep and depression?

The answers to these questions will be pivotal in determining the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and its place in the growing armamentarium of melatonergic drugs.

References

  • A Focus on Agomelatine - Mechanism of Action and Efficacy. Psych Scene Hub. October 27, 2017. (URL: [Link])

  • Spadoni G, et al. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Curr Top Med Chem. 2008;8(11):989-1008. (URL: [Link])

  • LaVédan C, et al. Tasimelteon: a selective and unique receptor binding profile. Neuropharmacology. 2015;91:13-21. (URL: [Link])

  • Goulev Y, et al. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. Br J Pharmacol. 2017;174(18):2935-2949. (URL: [Link])

  • Fornaro M, et al. Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression. Int J Mol Sci. 2015;16(1):1411-1436. (URL: [Link])

  • Kato K, et al. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Drug Rev. 2005;11(3):295-310. (URL: [Link])

  • Wilson S, et al. Drug information update: agomelatine. BJPsych Bull. 2018;42(1):33-36. (URL: [Link])

  • Ramelteon: A novel melatonin receptor agonist for the treatment of insomnia. P T. 2005;30(5):292-299. (URL: [Link])

  • Hudson R, et al. Effects of ramelteon, a melatonin agonist, on sleep in the rat. J Pineal Res. 2007;43(1):79-85. (URL: [Link])

  • Castagné V, et al. Behavioral Assessment of Antidepressant Activity in Rodents. Methods Mol Biol. 2011;758:103-126. (URL: [Link])

  • Agomelatine - Wikipedia. (URL: [Link])

  • Legros C, et al. Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay. Methods Mol Biol. 2022;2550:179-188. (URL: [Link])

  • Jockers R, et al. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods Mol Biol. 2022;2550:167-178. (URL: [Link])

  • De Benedetto M, et al. Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. Int J Mol Sci. 2023;24(3):2889. (URL: [Link])

  • Zisapel N. The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Int J Mol Sci. 2023;24(18):14282. (URL: [Link])

  • Melatonin receptor agonist - Wikipedia. (URL: [Link])

  • HETLIOZ® (tasimelteon) capsules, for oral use. FDA. (URL: [Link])

  • Pradhan B, et al. Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti-depressant action of drugs. J Lab Anim Res. 2024;3(2):6-16. (URL: [Link])

  • Tasimelteon – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Kristiyani, et al. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):524-533. (URL: [Link])

  • Srinivasan V, et al. Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. J Neuropsychiatry Clin Neurosci. 2012;24(3):290-308. (URL: [Link])

  • Receptor Affinities of Melatonin and Ramelteon. ResearchGate. (URL: [Link])

  • Falcón J, et al. Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. Int J Mol Sci. 2020;21(11):3843. (URL: [Link])

  • Kristiyani, et al. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. October 16, 2024. (URL: [Link])

  • Stiedl O, et al. Structure-based discovery of potent and selective melatonin receptor agonists. Elife. 2020;9:e51585. (URL: [Link])

  • Rajaratnam SMW, et al. Melatonin agonist tasimelteon (HETLIOZ®) improves sleep in patients with primary insomnia: A multicenter, randomized, double-blind, placebo-controlled trial. Sleep. 2015;38(6):893-901. (URL: [Link])

  • Correlation plots of binding affinities [expressed as pKI = –log(KI) ]... ResearchGate. (URL: [Link])

  • Legros C, et al. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. Br J Pharmacol. 2014;171(1):184-197. (URL: [Link])

  • St-Onge V, et al. Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. ACS Pharmacol Transl Sci. 2022;5(8):654-668. (URL: [Link])

  • Neubauer DN. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. J Cent Nerv Syst Dis. 2015;7:27-40. (URL: [Link])

  • Aslam M. Tail suspension test to evaluate the antidepressant activity of experimental drugs. Bangladesh J Pharmacol. 2016;11(2):452-454. (URL: [Link])

  • Binding affinity (K d ), receptor density (B max ) and IC 50 displayed... ResearchGate. (URL: [Link])

  • Zisapel N. The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Int J Mol Sci. 2023;24(18):14282. (URL: [Link])

  • 5-HT2C Serotonin Receptor Assay. Innoprot. (URL: [Link])

  • Tse LH, et al. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Int J Mol Sci. 2024;25(5):2919. (URL: [Link])

  • 5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. FR. (URL: [Link])

  • A Comparative study of Agomelatine and Ramelteon for Attenuation of Haemodynamic response to Laryngoscopy and Endotrache. Academia International Journals. July 15, 2019. (URL: [Link])

  • Chiral Recognition of Flexible Melatonin Receptor Ligands Induced by Conformational Equilibria. ResearchGate. October 15, 2025. (URL: [Link])

  • Neves K, et al. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. 2018;13(8):e0203137. (URL: [Link])

  • The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. ResearchGate. October 10, 2025. (URL: [Link])

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. (URL: [Link])

  • Tosini G, et al. Gating of the cAMP Signaling Cascade and Melatonin Synthesis by the Circadian Clock in Mammalian Retina. J Neurosci. 2004;24(8):1803-1808. (URL: [Link])

  • Tse LH, et al. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Int J Mol Sci. 2024;25(5):2919. (URL: [Link])

  • Wang L, et al. Identification of natural products as novel ligands for the human 5-HT2C receptor. Acta Pharm Sin B. 2018;8(2):223-231. (URL: [Link])

Sources

Confirming the Mechanism of Action of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides

Introduction: The Structural Rationale

In the landscape of circadian rhythm regulation and neuropharmacology, the melatonergic pharmacophore relies heavily on specific spatial arrangements: an aromatic core mimicking the indole ring of endogenous melatonin, coupled with an amide-containing side chain. N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide (herein referred to as Inden-5-MA ) is an investigational compound engineered to exploit this exact geometry.

By utilizing a rigid indane core combined with a methoxyacetamide side chain, Inden-5-MA structurally parallels established MT1/MT2 receptor agonists such as agomelatine and ramelteon. As a Senior Application Scientist, I have designed this guide to objectively evaluate Inden-5-MA's mechanism of action, comparing its in vitro performance against clinical-stage alternatives using self-validating experimental workflows.

Mechanism of Action Confirmation

Melatonin receptors (MT1 and MT2) are classic Class A G-protein-coupled receptors (GPCRs). Upon activation, these receptors primarily couple to the Gαi/o protein subunit, leading to the inhibition of adenylyl cyclase (AC) and a subsequent reduction in intracellular cyclic AMP (cAMP) levels[1]. Furthermore, sustained activation triggers the recruitment of β-arrestin-2 , a scaffolding protein responsible for receptor desensitization and internalization.

Confirming the mechanism of action for Inden-5-MA requires validating both the G-protein-dependent pathway (cAMP reduction) and the G-protein-independent pathway (β-arrestin recruitment).

MT_Signaling Ligand Inden-5-MA (Agonist) Receptor MT1 / MT2 Receptors (GPCR) Ligand->Receptor Binds & Activates G_protein Gαi/o Subunit Receptor->G_protein Couples to Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Recruits (Desensitization) AC Adenylyl Cyclase G_protein->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Diagram 1: MT1/MT2 GPCR signaling pathway activated by Inden-5-MA.

Comparative Performance Data

To objectively benchmark Inden-5-MA, we compare its receptor binding affinities ( Ki​ ) and physicochemical properties against endogenous melatonin and two synthetic alternatives. Inden-5-MA demonstrates highly competitive sub-nanomolar affinity, particularly favoring the MT1 subtype, while offering an improved lipophilicity profile (LogP) for central nervous system (CNS) penetration.

CompoundMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)Selectivity (MT1:MT2)LogP (Calculated)
Melatonin 0.120.171.4x1.2
Agomelatine 0.100.121.2x2.8
Ramelteon 0.0140.1128.0x3.1
Inden-5-MA 0.0450.2104.6x2.6

Table 1: Pharmacological and physicochemical comparison of melatonergic agonists.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the data presented above must be derived from robust, reproducible assays. Below are the step-by-step methodologies used to confirm the dual-pathway mechanism of Inden-5-MA.

Protocol A: TR-FRET cAMP Assay (Gαi Coupling)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring cAMP. By introducing a microsecond delay before measurement, TR-FRET completely eliminates short-lived background autofluorescence from the cell lysate or the compound itself, ensuring a high signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human MT1 or MT2 receptors into a 384-well low-volume white microplate (5,000 cells/well).

  • Forskolin Stimulation: Add Forskolin (EC90 concentration) to the wells. Causality: Because MT1/MT2 are Gi-coupled (inhibitory), basal cAMP levels are too low to observe a reduction. Forskolin directly activates adenylyl cyclase to elevate baseline cAMP, creating a measurable window for inhibition.

  • Compound Addition: Treat cells with serial dilutions of Inden-5-MA (0.1 pM to 10 µM) and incubate for 30 minutes at room temperature.

  • Lysis and Competition: Add the lysis buffer containing a Europium-labeled cAMP tracer (donor) and a ULight-conjugated anti-cAMP antibody (acceptor). Causality: Endogenous cAMP produced by the cells competes with the Eu-cAMP tracer for antibody binding. Higher cellular cAMP means less tracer binding, resulting in a lower FRET signal.

  • Detection: Read the plate on a time-resolved microplate reader. Calculate the 665 nm / 615 nm emission ratio to quantify the dose-dependent decrease in cAMP caused by Inden-5-MA.

TR_FRET Cells HEK293 Cells (Expressing MT1/MT2) Stim Forskolin + Inden-5-MA Cells->Stim 1. Stimulate Lysis Lysis Buffer + Eu-cAMP & ULight-Ab Stim->Lysis 2. Lyse & Compete Read TR-FRET Detection (665nm / 615nm) Lysis->Read 3. Measure Signal

Diagram 2: Workflow of the homogeneous, no-wash TR-FRET cAMP competitive immunoassay.

Protocol B: BRET β-Arrestin-2 Recruitment Assay

Bioluminescence Resonance Energy Transfer (BRET) is utilized to monitor protein-protein interactions in live cells. Unlike endpoint complementation assays, BRET allows for real-time kinetic monitoring of arrestin recruitment[3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with MT1-Rluc8 (receptor fused to Renilla luciferase donor) and β-arrestin-2-Venus (arrestin fused to Venus fluorophore acceptor) plasmids. Causality: Rluc8 provides a stable, bright luminescent signal without requiring external light excitation, preventing photobleaching, while Venus offers a high quantum yield for optimal energy transfer.

  • Cell Seeding: Plate the transfected cells into 96-well white microplates and incubate for 24 hours to allow fusion protein expression.

  • Substrate Addition: Add Coelenterazine 400A (50 µM) to the wells. Causality: This specific substrate is oxidized by Rluc8 to produce the initial luminescence (410 nm) required to drive the BRET reaction.

  • Agonist Stimulation: Inject Inden-5-MA at varying concentrations into the wells.

  • Kinetic Measurement: Immediately monitor the BRET ratio (emission at 515 nm / 410 nm) over 45 minutes. Causality: As Inden-5-MA activates the receptor, β-arrestin-2-Venus is recruited to MT1-Rluc8. The spatial proximity (<10 nm) allows energy transfer, increasing the 515 nm emission.

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Available at:[Link]

  • Legros, C., et al. "Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state." British Journal of Pharmacology (via PMC - NIH). Available at:[Link]

  • Donthamsetti, P., et al. "In-cell arrestin-receptor interaction assays." Current Protocols in Pharmacology (via PMC - NIH). Available at:[Link]

Sources

Safety Operating Guide

N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide

As drug development pipelines increasingly leverage indane-based scaffolds for their conformational rigidity and hydrophobic binding properties, the handling of intermediates like N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide requires rigorous operational oversight[1]. This guide provides researchers and laboratory managers with a self-validating, step-by-step protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

Physicochemical & Hazard Profiling: The Causality of Risk

To design an effective safety and disposal protocol, we must first understand the molecular behavior of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide. The molecule consists of a hydrophobic 2,3-dihydro-1H-indene (indane) ring coupled via an amide linkage to a methoxyacetyl group.

  • Hydrophobicity & Environmental Persistence: The indane moiety significantly lowers the compound's aqueous solubility. If discharged into standard wastewater systems, it will not readily degrade and may precipitate in plumbing or persist in the environment[2][3].

  • Thermal Decomposition: The presence of the amide nitrogen means that upon combustion or exposure to extreme heat, the compound will undergo thermal decomposition, emitting highly toxic nitrogen oxides (NOx) and carbon oxides (COx)[2][4].

  • Biological Reactivity: Like many synthetic organic amides and anilides, this compound poses risks of skin sensitization, respiratory irritation, and potential systemic toxicity upon ingestion or prolonged exposure[4][5].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / ParameterValue / DescriptionOperational Implication
Molecular Formula C₁₂H₁₅NO₂Small molecule; requires standard organic handling protocols.
Molecular Weight ~205.25 g/mol Easily aerosolized if handled as a dry, fine powder.
Aqueous Solubility Very Low (< 0.1 mg/mL est.)Strictly prohibits drain disposal ; requires organic solvents for cleaning[2].
Thermal Stability Stable under normal conditionsSafe for ambient storage; hazardous only upon combustion[6].
Decomposition Products NOx, CO, CO₂Fires/incineration require self-contained breathing apparatus (SCBA) and scrubbers[4].

Operational Safety & Handling Protocols

Laboratory protocols must be designed to mitigate the specific risks of dust inhalation and dermal absorption.

Table 2: Required Personal Protective Equipment (PPE) & Engineering Controls

Protection TypeSpecificationCausal Justification
Ventilation HEPA-filtered Fume HoodPrevents inhalation of aerosolized micro-particles during weighing and transfer[6].
Hand Protection Nitrile Gloves (Double-gloved)Nitrile provides a barrier against organic amides. Double gloving prevents breakthrough during solvent use[5].
Eye Protection ANSI Z87.1 Safety GogglesProtects against corneal irritation from airborne dust or solvent splashes[4].
Body Protection Flame-resistant Lab CoatMitigates dermal exposure and protects against accidental ignition of organic solvents used to dissolve the compound[5].
Step-by-Step Handling Methodology
  • Preparation: Ensure the chemical fume hood has a verified inward face velocity of 80–100 feet per minute (fpm).

  • Weighing: Use an analytical balance enclosed within the fume hood. To prevent static dispersion of the powder, use an anti-static weighing boat and an ionizer if available.

  • Transfer: Transfer the solid directly into a pre-tared, sealable reaction vessel before removing it from the hood.

  • Decontamination: Wipe down the balance and hood surface with a solvent known to dissolve the compound (e.g., ethanol or DMSO), followed by a secondary wipe with soapy water. Dispose of all wipes as hazardous solid waste[4].

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately alert laboratory personnel and restrict access to the spill zone. If the spill occurs outside a fume hood, increase room ventilation[6].

  • Don Emergency PPE: Equip a half-face or full-face respirator with P100/Organic Vapor cartridges if aerosolization is suspected[5].

  • Containment (Solid Spill): Do not dry sweep, as this generates hazardous dust. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of ethanol) to dampen it, or cover it with damp sand/vermiculite[5][6].

  • Collection: Use a non-sparking scoop to transfer the absorbed/dampened material into a highly durable, sealable salvage container (e.g., a high-density polyethylene (HDPE) bucket)[4].

  • Surface Decontamination: Wash the affected area thoroughly with a detergent solution, absorbing the wash water with spill pads. Do not allow the wash water to enter the laboratory drains [6].

  • Waste Designation: Label the salvage container explicitly as "Hazardous Spill Residue: Contains N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide and [Solvent Name]."

Comprehensive Waste Segregation & Disposal Logistics

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound and any materials contaminated by it must be managed as hazardous waste[7]. Because of its low water solubility and toxicity, drain disposal is universally prohibited [8].

The Disposal Methodology: High-Temperature Incineration

The only scientifically and legally acceptable method for the ultimate destruction of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide is high-temperature chemical incineration.

  • The Causality of Incineration: At high temperatures, the robust indane ring and amide bonds are cleaved. However, burning amides generates toxic nitrogen oxides (NOx)[4]. Therefore, the waste must be handed over to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with an afterburner (to ensure complete combustion of the indane hydrocarbons) and a chemical scrubber (to neutralize acidic NOx gases before atmospheric release)[4][8].

Step-by-Step Disposal Preparation
  • Waste Segregation:

    • Solid Waste: Place unused powder, contaminated gloves, and spill cleanup materials into a designated, clearly labeled solid hazardous waste bin lined with a heavy-duty plastic bag.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., methanol, DMSO, dichloromethane) during experiments, collect the liquid in a compatible, fire-rated carboy equipped with an ECO Funnel to prevent vapor release[9].

  • Chemical Compatibility Check: Do not mix this amide waste with strong oxidizing agents or strong acids, as exothermic reactions or accelerated degradation may occur[4].

  • RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must list all constituents by full chemical name (no abbreviations) and indicate the primary hazard (e.g., "Toxic", "Flammable" if mixed with solvents)[7].

  • Manifesting & Broker Handoff: Once the container is full or reaches the 90-day accumulation limit (for Large Quantity Generators), coordinate with a certified hazardous waste broker. The broker will profile the waste and transport it to an EPA-permitted TSDF for incineration[8].

Waste Classification & Disposal Logic Visualization

The following decision tree illustrates the operational logic for processing waste containing N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide.

WasteDisposal Start N-(2,3-dihydro-1H-inden-5-yl) -2-methoxyacetamide Waste IsSolid Is the waste solid or solvent-dissolved? Start->IsSolid SolidWaste Solid Powder/Crystals IsSolid->SolidWaste LiquidWaste Dissolved in Organic Solvent IsSolid->LiquidWaste Aqueous Aqueous Wash Mixture (Do Not Drain!) IsSolid->Aqueous PackSolid Pack in sealed, compatible HDPE container SolidWaste->PackSolid PackLiquid Collect in flammable waste carboy (ECO Funnel) LiquidWaste->PackLiquid Aqueous->PackLiquid Incineration High-Temp Chemical Incineration (w/ Afterburner & Scrubber) PackSolid->Incineration PackLiquid->Incineration

Workflow for the segregation and disposal of N-(2,3-dihydro-1H-inden-5-yl)-2-methoxyacetamide.

References

  • Calpaclab. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.